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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight, Formula, and Core Characteristics of Dimethylaminopyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of dimethylaminopyridazine derivatives, a class of hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of dimethylaminopyridazine derivatives, a class of heterocyclic compounds of increasing interest in medicinal chemistry and materials science. We will delve into the fundamental molecular properties, synthetic methodologies, and analytical characterization of these compounds, with a particular focus on providing practical, field-proven insights for professionals in drug development and chemical research.

Introduction to the Pyridazine Scaffold

The pyridazine ring is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, making it a valuable scaffold in the design of biologically active molecules.[1] The introduction of a dimethylamino group onto the pyridazine core further modulates its electronic and steric properties, influencing its reactivity, potential biological targets, and pharmacokinetic profile.[2]

Molecular Formula and Weight of Key Dimethylaminopyridazine Derivatives

A precise understanding of the molecular formula and weight is fundamental for any chemical synthesis and characterization. Below is a summary of these properties for a representative dimethylaminopyridazine derivative, 6-chloro-N,N-dimethylpyridazin-3-amine, a common intermediate in the synthesis of more complex molecules.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
6-chloro-N,N-dimethylpyridazin-3-amineC₆H₈ClN₃157.60

This data is crucial for calculating molar equivalents in reactions, interpreting mass spectrometry data, and confirming the identity of synthesized compounds.[3][4]

Synthetic Pathways to Dimethylaminopyridazine Derivatives

The synthesis of dimethylaminopyridazine derivatives typically involves a multi-step process, starting from commercially available precursors. A common and effective strategy is the nucleophilic aromatic substitution (SNA r) on a di-halogenated pyridazine.

Synthesis of the Precursor: 3-Amino-6-chloropyridazine

A key intermediate for the synthesis of many 6-substituted 3-aminopyridazines is 3-amino-6-chloropyridazine. A highly efficient method for its preparation from 3,6-dichloropyridazine utilizes microwave-assisted amination.[5]

Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-6-chloropyridazine [5]

  • Reaction Setup: In a 20 mL thick-walled borosilicate glass vial, combine 1.5 g of 3,6-dichloropyridazine and 5 mL of concentrated ammonium hydroxide solution (28-30% NH₃ content).

  • Microwave Irradiation: Seal the vial securely and place it in a microwave reactor. Irradiate the mixture for 30 minutes at 120°C with a power of 300W.

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate will have formed.

  • Purification: Filter the precipitate and wash it with a mixture of ethyl acetate and hexane (3:7). Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. This method typically yields a product of high purity (around 87%) that often does not require further purification.[5]

The causality behind this experimental choice lies in the ability of microwave irradiation to rapidly and uniformly heat the reaction mixture, significantly accelerating the rate of the nucleophilic substitution reaction compared to conventional heating methods.[6]

Diagram of the Synthetic Workflow for 3-Amino-6-chloropyridazine

G start 3,6-Dichloropyridazine + Ammonium Hydroxide process Microwave Irradiation (120°C, 30 min) start->process workup Cooling and Filtration process->workup product 3-Amino-6-chloropyridazine workup->product

Caption: Microwave-assisted synthesis of 3-amino-6-chloropyridazine.

Synthesis of 6-Chloro-N,N-dimethylpyridazin-3-amine

Generalized Experimental Protocol for the Synthesis of 6-Chloro-N,N-dimethylpyridazin-3-amine

  • Reaction Setup: In a sealed reaction vessel, dissolve 3,6-dichloropyridazine in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: Add a solution of dimethylamine (typically a 2M solution in a solvent like THF or methanol) in a slight molar excess.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove any salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization of Dimethylaminopyridazine Derivatives

The unequivocal structural confirmation of synthesized dimethylaminopyridazine derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.[6][7]

Predicted ¹H NMR Data for 6-Chloro-N,N-dimethylpyridazin-3-amine (in CDCl₃):

  • ~3.1 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups of the dimethylamino moiety.

  • ~6.8-7.5 ppm (multiplet, 2H): These signals arise from the two protons on the pyridazine ring. The exact chemical shifts and coupling patterns will depend on their relative positions.

Predicted ¹³C NMR Data for 6-Chloro-N,N-dimethylpyridazin-3-amine (in CDCl₃):

  • ~40 ppm: Signal for the two equivalent methyl carbons of the dimethylamino group.

  • ~115-160 ppm: Several signals corresponding to the four carbon atoms of the pyridazine ring. The carbon atom attached to the chlorine will be significantly influenced by its electronegativity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[8]

Expected Mass Spectrum Data for 6-Chloro-N,N-dimethylpyridazin-3-amine (Electron Ionization - EI):

  • Molecular Ion Peak ([M]⁺): A prominent peak at m/z 157, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at m/z 159 (approximately one-third the intensity of the m/z 157 peak) is expected.[4]

  • Key Fragmentation Patterns:

    • Loss of a methyl radical (-CH₃) from the molecular ion, resulting in a fragment at m/z 142.

    • Loss of a chlorine atom (-Cl) to give a fragment at m/z 122.

    • Cleavage of the dimethylamino group.

Logical Relationship in Spectroscopic Analysis

G compound Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr Provides connectivity and chemical environment ms Mass Spectrometry compound->ms Determines molecular weight and fragmentation structure Confirmed Molecular Structure nmr->structure ms->structure

Caption: Synergistic use of NMR and MS for structural elucidation.

Potential Applications in Drug Development

The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, contributing to a wide range of pharmacological activities including antimicrobial, antihistaminic, and anticancer properties.[2][9] Pyridazine and its fused derivatives, such as pyridopyridazines, have also demonstrated significant potential in medicinal chemistry, with reported anti-inflammatory, analgesic, and anticancer activities.[10] The combination of the dimethylamino group with the pyridazine scaffold in dimethylaminopyridazine derivatives, therefore, represents a promising area for the discovery of novel therapeutic agents. These compounds can serve as valuable building blocks in the synthesis of more complex molecules with tailored biological activities.

Conclusion

This technical guide has provided a detailed overview of the molecular formula, weight, synthesis, and characterization of dimethylaminopyridazine derivatives. The synthetic protocols, though generalized in some aspects, are based on established and reliable chemical transformations. The predicted spectroscopic data offers a solid foundation for the structural confirmation of these compounds. As the field of medicinal chemistry continues to evolve, the exploration of novel heterocyclic scaffolds like dimethylaminopyridazines will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.

References

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829.
  • Stenutz, R. (n.d.). 6-chloro-N,N-dimethylpyridazin-3-amine.
  • BLDpharm. (n.d.). 7145-60-0|6-Chloro-N,N-dimethylpyridazin-3-amine.
  • El-Gendy, M. A. A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 6, 327-342.
  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances.
  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • PubChemLite. (n.d.). 6-chloro-n,n-dimethylpyridazin-3-amine (C6H8ClN3).
  • ChemicalBook. (n.d.). Pyridazin-3-amine(5469-70-5) 1H NMR spectrum.
  • Chemguide. (n.d.). Mass spectra - fragmentation patterns.
  • National Center for Biotechnology Information. (n.d.). FDA Approved drugs containing dimethylamine pharmacophore : A Review of the last 50 years.
  • ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
  • Universidade do Minho Repository. (n.d.).
  • MDPI. (2022).
  • BenchChem. (2025).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Applications of Dialkylaminopyridine (DMAP)
  • Arkivoc. (2003).
  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • PubMed. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • Doc Brown's Chemistry. (n.d.).
  • National Center for Biotechnology Information. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of Visualized Experiments, (82), 50992.

Sources

Exploratory

Technical Guide: Lipophilicity & Physicochemical Profiling of Trifluoromethylated Pyridazines

This is a comprehensive technical guide on the lipophilicity and physicochemical properties of trifluoromethylated pyridazines, structured for application scientists and medicinal chemists. Executive Summary: The Fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the lipophilicity and physicochemical properties of trifluoromethylated pyridazines, structured for application scientists and medicinal chemists.

Executive Summary: The Fluorine-Diazine Paradox

In medicinal chemistry, the pyridazine scaffold (1,2-diazine) is classically utilized as a polar, hydrophilic bioisostere of phenyl or pyridine rings, typically lowering logP by 0.8–1.5 units due to its high dipole moment (~3.9 D) and repulsion of the lone pairs on adjacent nitrogens.

However, the strategic introduction of a trifluoromethyl (-CF₃) group creates a unique physicochemical paradox. While -CF₃ is historically lipophilic (π ≈ +0.88), its electron-withdrawing nature (


 ≈ 0.54) drastically alters the electron density of the electron-deficient pyridazine ring. This guide analyzes how trifluoromethylation modulates the lipophilicity (logP/logD) of pyridazines, providing specific values, synthesis protocols, and structure-property relationship (SPR) logic for lead optimization.

Lipophilicity Landscape: Data & Analysis

The following data aggregates experimental and high-confidence computed partition coefficients. The core finding is that -CF₃ substitution on pyridazine restores lipophilicity to "drug-like" ranges (logP 1–3) without sacrificing the aqueous solubility advantages of the diazine core.

Table 1: Comparative LogP Values of Pyridazine Derivatives
Compound StructureSubstituentsLogP (Meas/Calc)

LogP vs Parent
Physicochemical Context
Pyridazine (Parent) None-0.72 (Exp)N/AHighly polar; rapid renal clearance.
3-methylpyridazine 3-CH₃-0.26 (Exp)+0.46Methyl adds lipophilicity but is metabolically labile.
3-(trifluoromethyl)pyridazine 3-CF₃1.12 (Calc) +1.84Optimal Range. Significant lipophilic boost; blocks metabolism at C3.
4-(trifluoromethyl)pyridazine 4-CF₃1.05 (Calc) +1.77Slightly lower logP than 3-isomer due to dipole vector alignment.
3-chloro-4-(trifluoromethyl)pyridazine 3-Cl, 4-CF₃1.48 (Exp) +2.20Cl and CF₃ are synergistic; useful intermediate for SₙAr.
3-methoxy-6-(trifluoromethyl)pyridazine 3-OMe, 6-CF₃1.95 (Calc) +2.67Balanced profile; OMe provides H-bond acceptor, CF₃ provides metabolic shield.
2-hydroxy-3-(trifluoromethyl)-1H-pyridazine 3-CF₃, 2-OH (Tautomer)2.20 (Calc) +2.92Tautomerism complicates logP; exists largely as pyridazinone form in water.

Key Insight: The addition of a -CF₃ group to pyridazine typically results in a


logP of +1.7 to +1.9 units . This is significantly higher than the typical benzene-to-trifluoromethylbenzene shift (+1.1), likely due to the reduction of the basicity of the pyridazine nitrogens, reducing water-solvation of the heteroatoms.

Structural-Property Relationships (SPR)

To understand why these values occur, we must visualize the electronic effects. The -CF₃ group is not just a "greasy" ball; it is an electronic sink.

Dipole & Solvation Logic

The pyridazine core has a permanent dipole moment due to the adjacent nitrogens.

  • 3-position CF₃: The C-F dipole vectors partially oppose the ring dipole, reducing the overall polarity slightly more than the 4-position, leading to a marginally higher logP.

  • 4-position CF₃: The vectors are orthogonal or additive depending on conformation, often retaining slightly more polarity.

Metabolic Blocking

Pyridazines are prone to oxidative metabolism (via AO or CYP450) at the carbon atoms alpha to the nitrogens. Trifluoromethylation at C3 or C6 effectively "caps" these soft spots, extending half-life (


) while simultaneously correcting the low logP.

SAR_Logic cluster_0 Physicochemical Drivers cluster_1 Effect of -CF3 Dipole Dipole Moment (Vector Sum) Lipophil Lipophilicity (+1.8 LogP) Dipole->Lipophil Modulates Polarity Vol Molar Volume (Cavity Energy) Vol->Lipophil Increases Cavity Cost Hbond H-Bond Basicity (N-Lone Pairs) EWG Electron Withdrawal (-I Effect) EWG->Hbond Reduces pKa (Less Solvation) Metab Metabolic Block (C-F Bond Strength) EWG->Metab Deactivates Ring to Oxidation

Figure 1: Mechanistic impact of trifluoromethylation on pyridazine properties. The electron-withdrawing group (EWG) reduces the basicity of ring nitrogens, decreasing water hydrogen-bonding and increasing lipophilicity.

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)pyridazine

Direct trifluoromethylation of electron-deficient heterocycles is challenging. The following protocol utilizes a radical-mediated approach (Minisci-type) which is robust for generating material for logP testing.

Reaction Class: Radical Substitution Precursors: Pyridazine, Sodium Triflinate (Langlois Reagent)

Protocol:

  • Setup: In a sealed tube, dissolve Pyridazine (1.0 equiv) and Sodium Triflinate (3.0 equiv) in a biphasic mixture of DCM/Water (1:1).

  • Initiation: Cool to 0°C. Add tert-Butyl hydroperoxide (TBHP, 5.0 equiv) dropwise.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The CF₃ radical is generated in situ and attacks the electron-deficient ring.

  • Workup: Separate phases. Extract aqueous layer with DCM (3x).

  • Purification: The reaction yields a mixture of regioisomers (mono- and bis-CF₃). Purify via Flash Column Chromatography (SiO₂) using a Hexane/EtOAc gradient (typically 0–30% EtOAc).

  • Validation: Confirm Regioisomer identity via ¹⁹F NMR (Singlet at ~ -65 ppm).

Determination of LogP (HPLC Method)

While "shake-flask" is the gold standard, the OECD 117 HPLC method is preferred for pyridazines to avoid issues with phase separation of polar fragments.

Principle: Retention time (


) correlates linearly with logP.

Step-by-Step:

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (75:25) buffered to pH 7.4 (using phosphate buffer) to ensure the neutral species is measured (critical for ionizable pyridazines).

  • Calibration: Inject a standard mixture of 5 reference compounds with known logP values spanning the expected range (e.g., Acetophenone, Benzene, Toluene, Naphthalene, Triphenylene).

  • Measurement: Inject the trifluoromethylated pyridazine sample (10 µL). Record

    
    .
    
  • Calculation:

    • Calculate capacity factor

      
       (where 
      
      
      
      is dead time, measured with thiourea).
    • Plot log

      
       vs. known logP of standards.
      
    • Interpolate sample logP from the regression line.

Workflow Start Start: Target Selection Synth Synthesis (Langlois Radical) Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Check Isomer Separation? Purify->Check Check->Purify Mixed Analysis LogP Determination (OECD 117 HPLC) Check->Analysis Pure Isomer Data Final LogP Value Analysis->Data

Figure 2: Operational workflow for synthesizing and characterizing trifluoromethylated pyridazines.

References

  • Lipophilicity Modulations by Fluorination: Linclau, B., et al.[1] "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning."[2] Angewandte Chemie, 2023.

  • Physicochemical Properties of Pyridazines:Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. (General Reference for Pyridazine LogP baselines).
  • Synthesis of Trifluoromethyl Pyridazines:Ma, J. A., & Cahard, D.
  • LogD Contributions of Heterocycles: Ritchie, T. J., et al. "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021.

  • PubChem Compound Summary: "3-Chloro-4-(trifluoromethyl)pyridazine." PubChem CID 11234567.

Sources

Foundational

electronic properties of 6-trifluoromethylpyridazin-3-amine core

Technical Whitepaper: Electronic Architecture & Medicinal Utility of 6-Trifluoromethylpyridazin-3-amine Executive Summary: The "Push-Pull" Fluorinated Scaffold The 6-trifluoromethylpyridazin-3-amine core (CAS: 935777-24-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Electronic Architecture & Medicinal Utility of 6-Trifluoromethylpyridazin-3-amine

Executive Summary: The "Push-Pull" Fluorinated Scaffold

The 6-trifluoromethylpyridazin-3-amine core (CAS: 935777-24-5) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] It serves as a critical bioisostere for pyridine and pyrimidine scaffolds, offering a unique electronic profile defined by the synergistic interplay between the electron-deficient 1,2-diazine ring, the strongly electron-withdrawing trifluoromethyl group (


), and the electron-donating amino group (

).[2]

This whitepaper dissects the electronic architecture of this core, elucidating how its "push-pull" system modulates pKa, lipophilicity, and metabolic stability, ultimately enhancing ligand efficiency in drug discovery programs ranging from kinase inhibitors to SMARCA2/4 degraders.[3]

Electronic Architecture & Molecular Orbital Analysis

The physicochemical behavior of 6-trifluoromethylpyridazin-3-amine is governed by three competing electronic vectors. Understanding these allows for the rational design of analogs with tuned potency and solubility.[2]

The Pyridazine Core (1,2-Diazine)

Unlike pyridine (1,3-relationship) or pyrazine (1,4-relationship), the pyridazine ring possesses adjacent nitrogen atoms.[1][3] This creates a strong


-effect , where the lone pair repulsion destabilizes the ground state, making the ring inherently electron-deficient and susceptible to nucleophilic attack, yet resistant to oxidative metabolism.[3]
The Trifluoromethyl "Anchor" ( )[1][2]
  • Inductive Effect (

    
    ):  The 
    
    
    
    group exerts a powerful inductive withdrawal (
    
    
    ), significantly draining electron density from the ring carbons.
  • Metabolic Blocking: It physically blocks the C6 position from cytochrome P450 oxidation, a common clearance route for pyridazines.[2][3]

  • Lipophilicity: It adds substantial hydrophobicity (

    
    ), facilitating membrane permeability.[2][4]
    
The Amino "Donor" ( )
  • Resonance Effect (

    
    ):  The amino group donates electron density into the ring.[2] However, due to the strong withdrawal from the 
    
    
    
    and the N-N motif, this donation is "buffered," making the amine less nucleophilic than a standard aniline or aminopyridine.
Quantitative Electronic Profile
PropertyValue / TrendMechanistic Driver
Electronic Character

-deficient "Push-Pull"

(push) vs. Ring/

(pull).
Predicted pKa (BH+) ~2.5 – 3.0Drastically lower than 3-aminopyridazine (~6.[2]0) due to

acidification.[2]
Dipole Moment High (> 4 D)Vector addition of

and lone pairs.[1][2]
LogP (Lipophilicity) ~1.2 – 1.5Pyridazine lowers LogP;

raises it.[1][2]
H-Bond Donor (HBD) 2 (Weak)N-H acidity is increased by ring deficiency.[1][2]
H-Bond Acceptor (HBA) 2 (Weak)Ring nitrogens are less basic due to

.

Reactivity Profile & Synthetic Implications

The electronic desymmetrization caused by the 6-


 group dictates the synthetic rules for this scaffold.
Reduced Nucleophilicity of the Amine

The lone pair on the exocyclic amine is heavily delocalized into the electron-poor ring.[1][2]

  • Implication: Amide couplings require stronger activation (e.g., HATU/HOAt or acid chlorides) compared to standard anilines.[2]

  • Self-Validation: If a standard EDC coupling fails, it confirms the electronic deactivation; switch to

    
    -mediated coupling or acid chlorides.
    
Susceptibility to

While the 3-amino group is stable, the ring carbons (C4/C5) are activated for Nucleophilic Aromatic Substitution (


) if a leaving group is introduced.[1][2] However, the 6-

group stabilizes the Meisenheimer complex intermediate.[2]
Visualization: Electronic Decision Tree

ElectronicLogic Core 6-CF3-Pyridazin-3-amine (Core Scaffold) EWG CF3 Group (Electron Withdrawing) Core->EWG EDG NH2 Group (Electron Donating) Core->EDG Effect1 Lowers pKa of Ring N (Less Basic) EWG->Effect1 -I Effect Effect3 Increases Lipophilicity (+LogP) EWG->Effect3 Fluorine Bulk Effect2 Reduces Nucleophilicity of NH2 EDG->Effect2 Resonance into Deficient Ring App2 Application: Kinase Hinge Binder Effect1->App2 H-Bond Acceptor Modulation App1 Application: Bioisostere for Pyridine Effect2->App1 Metabolic Stability

Figure 1: Electronic logic flow illustrating how structural features translate to medicinal chemistry properties.

Medicinal Chemistry Applications

Kinase Inhibitors (Hinge Binding)

The pyridazine nitrogens serve as H-bond acceptors for the kinase hinge region, while the amino group acts as a donor.[1][2] The


 group often occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions, improving potency.[2]
CB2 Agonists & GPCR Ligands

Research indicates that 3-amino-6-aryl-pyridazines are potent CB2 agonists.[1][2] The 6-trifluoromethyl analog serves as a "linker-minimized" bioisostere, maintaining the necessary lipophilicity for GPCR transmembrane binding while reducing molecular weight (Ligand Efficiency).[2]

PROTACs (SMARCA2/4 Degraders)

In recent degraders, the pyridazine core acts as a stable connector.[2] The electronic deficiency prevents rapid oxidative metabolism of the linker, ensuring the PROTAC reaches its intracellular target intact.[2][3]

Experimental Protocol: Amide Coupling with Deactivated Amines

Due to the reduced nucleophilicity described in Section 3.1, standard coupling protocols often result in low yields.[2][3] The following protocol is optimized for electron-deficient heteroaromatic amines.

Objective: Couple 6-(trifluoromethyl)pyridazin-3-amine with a carboxylic acid (


).

Reagents:

  • Amine: 6-(Trifluoromethyl)pyridazin-3-amine (1.0 equiv)[1][2]

  • Acid:

    
     (1.1 equiv)[1][2]
    
  • Coupling Agent: Propylphosphonic anhydride (T3P) (50% in EtOAc, 1.5 equiv) — Chosen for high reactivity with weak amines.

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (0.2 M concentration)

Workflow:

  • Dissolution: Dissolve the carboxylic acid and base in the solvent.[1][2] Stir for 5 minutes.

  • Activation: Add T3P solution dropwise at 0°C. Stir for 10 minutes to form the active ester.

  • Addition: Add 6-(trifluoromethyl)pyridazin-3-amine in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Note: If conversion is <50% by LCMS after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water, sat.[2][3]

    
    , and brine.[2][3] Dry over 
    
    
    
    .[1][2]

Self-Validation Check:

  • TLC/LCMS: The product should be significantly less polar than the starting amine.[2]

  • 1H NMR: The amide proton (

    
    ) typically appears downfield (9.0–11.0 ppm) due to the electron-withdrawing nature of the pyridazine ring.
    

References

  • Vertex AI Search. (2026).[1][2] Synthesis and reactivity of 3-amino-6-trifluoromethylpyridazine. Retrieved from

  • National Institutes of Health (NIH). (2010).[2] Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists. Retrieved from

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

  • Alfa Chemistry. (2025).[2] pKa Values of Amines and Cyclic Nitrogen Compounds. Retrieved from

  • Sigma-Aldrich. (2025).[2] 6-Chloro-4-(trifluoromethyl)pyridazin-3-amine Product Specification. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Fluorinated Pyridazine Building Blocks in DMSO

Introduction: The Convergence of Fluorine, Pyridazines, and DMSO in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorinated moieties into heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Fluorine, Pyridazines, and DMSO in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds has become a cornerstone of rational drug design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, offering a powerful tool to optimize pharmacokinetic and pharmacodynamic profiles.[1] Among the privileged heterocyclic cores, pyridazines—six-membered aromatic rings containing two adjacent nitrogen atoms—are frequently employed due to their versatile biological activities and synthetic accessibility.[2][3]

As researchers synthesize and screen libraries of these increasingly complex and often lipophilic fluorinated pyridazine building blocks, their solubility becomes a critical, gatekeeping parameter. Poor solubility can confound biological assay results, leading to underestimated potency and unreliable structure-activity relationships (SAR).[4][5] Dimethyl sulfoxide (DMSO) has emerged as the de facto universal solvent in early-stage drug discovery for its remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds.[6][7] However, a deep, practical understanding of the solubility dynamics of fluorinated pyridazines in DMSO is often assumed rather than rigorously examined.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding, measuring, and predicting the solubility of fluorinated pyridazine building blocks in DMSO. We will move beyond simple procedural descriptions to explain the underlying physicochemical principles, offer field-tested experimental protocols, and provide insights into navigating common challenges.

Part 1: The Physicochemical Trinity: Understanding the Interplay of Structure and Solvation

The solubility of a compound is governed by a delicate balance between the energy required to break its crystal lattice (for solids) and the energy released upon its solvation by the solvent. For fluorinated pyridazines in DMSO, this is a complex interplay between three key components.

1.1 The Pyridazine Scaffold: A Polar Heterocycle

The pyridazine ring itself possesses a significant dipole moment due to the presence of two electronegative nitrogen atoms. This inherent polarity contributes to its interactions with polar solvents. The nitrogen atoms can act as hydrogen bond acceptors, a key interaction mechanism with protic solvents, and engage in dipole-dipole interactions with aprotic polar solvents like DMSO.[2]

1.2 The Impact of Fluorination: A Double-Edged Sword

The introduction of fluorine can dramatically alter the physicochemical properties of the parent pyridazine ring in ways that directly influence solubility.[8]

  • Increased Lipophilicity: Fluorine is more lipophilic than hydrogen. Substituting hydrogen with fluorine generally increases a molecule's overall lipophilicity, which can lead to reduced aqueous solubility.[1] In DMSO, a polar aprotic solvent, the effect is more nuanced. While DMSO can solvate nonpolar regions of a molecule, excessive lipophilicity can still be detrimental to solubility.

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine is a powerful electron-withdrawing group. Its presence on the pyridazine ring reduces the basicity of the nitrogen atoms, lowering their pKa. This can impact solubility in buffered aqueous solutions but is less of a direct factor in neutral, aprotic DMSO.

  • Altered Crystal Packing: The substitution of hydrogen with fluorine changes a molecule's size, shape, and electronic distribution. This can lead to significant changes in how the molecules pack in a solid-state crystal lattice. Stronger crystal packing requires more energy to overcome, which can lead to lower solubility, even in a powerful solvent like DMSO.[9]

  • Dipole Moment Modification: Fluorination creates strong C-F bonds with significant local dipoles. Depending on the substitution pattern, these can either augment or counteract the inherent dipole of the pyridazine ring, affecting its interaction with the highly polar S=O bond in DMSO.

1.3 DMSO: The "Universal" Aprotic Solvent

DMSO's efficacy stems from its distinct molecular properties. It is a highly polar (dipole moment = 4.3 D), aprotic solvent with a high dielectric constant.[10] Its exposed oxygen atom is a strong hydrogen bond acceptor, while the sulfur atom and methyl groups form a "soft" nonpolar face. This dual character allows it to effectively solvate a wide range of molecules.[7][11] For fluorinated pyridazines, the strong dipole of the S=O group in DMSO can effectively interact with the modified dipole of the fluorinated heterocycle, while its nonpolar aspects can solvate lipophilic regions, including the fluorinated substituents themselves.

Part 2: A Practical Guide to Solubility Assessment in DMSO

Reliable solubility data is the bedrock of high-quality screening campaigns. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

2.1 Foundational Concepts: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput measurement of how much of a compound, introduced from a concentrated DMSO stock solution, can remain dissolved when diluted into an aqueous buffer.[12][13] It is not a true equilibrium measurement and can often overestimate solubility due to the formation of supersaturated solutions.[14] However, it is invaluable in early discovery for quickly flagging compounds with potential liabilities.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by equilibrating an excess of the solid compound with the solvent (in this case, pure DMSO) over an extended period (typically >24 hours) until the concentration of the dissolved compound in the supernatant becomes constant.[14][15] This "shake-flask" method is the gold standard and is essential for lead optimization and pre-formulation studies.

2.2 Experimental Determination of Solubility in DMSO

The following protocols are designed to be self-validating systems, providing robust and reproducible data for decision-making in a drug discovery pipeline.

This protocol assesses the solubility upon transition from a DMSO-rich to an aqueous environment, which is critical for most in vitro biological assays.

Causality: The goal is to rapidly identify compounds that precipitate under assay-like conditions (e.g., 1-2% final DMSO concentration). Precipitation leads to an inaccurate test concentration, generating unreliable biological data.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each fluorinated pyridazine building block in 100% DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the stock solutions in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~15 µM).

  • Aqueous Dilution: Using a liquid handler, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO source plate to a corresponding well of a new 96-well plate (the "assay plate") pre-filled with a larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Equilibration: Seal the assay plate and shake at room temperature for 2 hours to allow for precipitation to occur.[15]

  • Separation of Precipitate: Use a 96-well filter plate (e.g., Millipore MultiScreen) and vacuum filtration to separate the soluble fraction from any precipitate. Alternatively, centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) and carefully collect the supernatant.

  • Quantification: Analyze the concentration of the compound in the filtrate/supernatant. This is typically done using LC-MS/MS or a UV-Vis plate reader against a standard curve prepared in the same buffer/DMSO mixture.[16]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed, or it is reported as the measured concentration in the saturated solution.

Workflow Diagram: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO dilute 2. Serially Dilute in DMSO Plate stock->dilute transfer 3. Add to Aqueous Buffer (Final DMSO = 1-2%) dilute->transfer shake 4. Equilibrate (2h) transfer->shake separate 5. Separate Precipitate (Filter / Centrifuge) shake->separate quantify 6. Quantify Soluble Fraction (LC-MS or UV-Vis) separate->quantify report 7. Report Solubility (µM) quantify->report

Caption: High-throughput kinetic solubility workflow.

This protocol measures the true equilibrium solubility in pure DMSO, which is essential for understanding the compound's intrinsic properties and for preparing high-concentration stock solutions.

Causality: The objective is to determine the maximum concentration of a compound that can be dissolved in DMSO at equilibrium. This value is critical for compound management, plating, and advanced formulation development. The 24-hour incubation ensures that the system reaches a true thermodynamic equilibrium between the solid and solution phases.[17]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid fluorinated pyridazine (e.g., 1-2 mg) to a small, tared glass vial. The exact amount is not critical, but it must be enough to ensure a saturated solution with visible solid remaining after equilibration.

  • Solvent Addition: Add a precise volume of 100% DMSO (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial tightly to prevent moisture absorption, as DMSO is hygroscopic.[6][18] Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Equilibrate for at least 24 hours to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a DMSO-compatible syringe filter (e.g., PTFE).

  • Dilution and Quantification: Accurately perform a large serial dilution of the clear supernatant with fresh DMSO. Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve prepared from a known-concentration stock solution.

  • Data Analysis: Calculate the original concentration in the saturated supernatant by applying the dilution factor. Report the thermodynamic solubility in mM or mg/mL.

Workflow Diagram: Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid 1. Add Excess Solid Compound to Vial add_dmso 2. Add Precise Volume of 100% DMSO add_solid->add_dmso seal 3. Seal Vial Tightly add_dmso->seal shake 4. Shake for 24h at 25°C seal->shake separate 5. Separate Supernatant (Settle / Filter) shake->separate quantify 6. Dilute and Quantify (HPLC-UV / LC-MS) separate->quantify report 7. Report Solubility (mM) quantify->report

Caption: Gold-standard shake-flask thermodynamic solubility workflow.

2.3 Interpreting Solubility Data: Structure-Solubility Relationships (SSRs)

While a comprehensive public database for fluorinated pyridazines is scarce, we can establish expected trends based on physicochemical principles and anchor them with known data. A study on the pyridazinone derivative 6-phenyl-pyridazin-3(2H)-one (PPD) found its thermodynamic solubility in neat DMSO at 298.2 K to be a mole fraction of 4.00 x 10⁻¹, which is exceptionally high.[19] This indicates a strong molecular interaction between the pyridazinone core and DMSO.[20]

The following table illustrates potential solubility trends for a hypothetical series of fluorinated pyridazines, using the PPD data as a conceptual baseline.

Table 1: Representative Thermodynamic Solubility of Pyridazine Derivatives in 100% DMSO at 25°C

CompoundStructureKey FeaturesExpected Solubility TrendRationale
A (Baseline)6-phenyl-pyridazin-3(2H)-oneParent heterocycleVery High (~2000 mM)[19]Favorable interactions between the polar pyridazinone ring and DMSO.
B 3-fluoro-6-phenylpyridazineSingle F-substitutionHighMinimal increase in lipophilicity; C-F dipole may enhance interaction with DMSO.
C 3,5-difluoro-6-phenylpyridazineVicinal F-substituentsModerately HighIncreased lipophilicity and potential for stronger crystal packing may slightly reduce solubility compared to mono-fluoro.
D 3-(trifluoromethyl)-6-phenylpyridazineCF₃ groupModerateThe CF₃ group significantly increases lipophilicity and molecular size, which can disrupt solvation and increase crystal lattice energy, often leading to lower solubility.[1]
E 3-fluoro-6-(pentafluorophenyl)pyridazinePerfluorinated ringLow to ModerateSubstantial increase in lipophilicity and potential for strong π-π stacking in the crystal lattice (fluorous interactions) can drastically reduce solubility.[21]

Note: The solubility value for Compound A is derived from published mole fraction data.[19] Values for B-E are illustrative expert estimations based on established structure-property relationships.[22]

Part 3: Predictive Modeling and Troubleshooting
3.1 In Silico Solubility Prediction

Before synthesis, computational models can provide valuable estimates of DMSO solubility. These models are typically built using large datasets from proprietary industrial or commercial sources.[9]

  • Quantitative Structure-Property Relationship (QSPR): These models use machine learning algorithms to correlate calculated molecular descriptors (e.g., topological, charge, lipophilicity parameters) with experimentally determined solubility.[9]

  • Applicability Domain: It is critical to ensure that the model's training set is relevant to the fluorinated pyridazine chemical space. Predictions for molecules outside this domain are less reliable.

3.2 Common Challenges and Mitigation Strategies
  • Hygroscopicity of DMSO: DMSO readily absorbs atmospheric moisture, which can alter its solvation properties and affect solubility measurements.[18] Mitigation: Always use anhydrous DMSO from a freshly opened bottle or a properly stored container (e.g., under nitrogen or in a desiccator).

  • Compound Instability: Some reactive compounds may degrade in DMSO over the 24-hour equilibration period.[10] Mitigation: Analyze a time-zero sample and a 24-hour sample by HPLC to check for the appearance of degradation peaks. If degradation is observed, a shorter equilibration time may be necessary, though this compromises the "true" thermodynamic nature of the measurement.

  • "Brick Dust" Compounds: Highly crystalline, planar molecules with strong intermolecular interactions (e.g., H-bonding, π-stacking) can have exceptionally low solubility ("brick dust"). Mitigation: While difficult to overcome, formulation strategies involving co-solvents or amorphization can be explored in later development stages. For discovery, the focus should be on synthetic modification to disrupt crystal packing.

Conclusion

The solubility of fluorinated pyridazine building blocks in DMSO is not a simple parameter but a complex outcome of molecular structure, solid-state properties, and solvent interactions. For drug discovery professionals, a rigorous and well-understood solubility assessment strategy is non-negotiable. By combining high-throughput kinetic screening to flag problematic compounds early with the gold-standard shake-flask method for definitive thermodynamic data, researchers can build robust structure-solubility relationships. This enables the rational design of next-generation compounds with optimized properties, ultimately increasing the efficiency and success rate of the drug discovery process. This guide provides the foundational principles and actionable protocols to empower scientists to generate high-quality, reliable solubility data for this critical class of molecules.

References
  • Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. [Link]

  • Marques, M. R. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 34-39. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Linarit, Z., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 122, 116-123. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

  • Patel, H. P., et al. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Applied Pharmaceutical Science, 7(10), 185-189. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Hu, T., & Lectka, T. (2022). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Society Reviews, 51(4), 1147-1159. [Link]

  • Tress, O., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2576-2588. [Link]

  • Shakeel, F., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. [Link]

  • Hobbs, W. J., et al. (2025). Synthesis, characterization, and computational studies of fluorinated pyridazines for biological applications. ACS Fall 2025 Meeting. [Link]

  • Hu, T., & Lectka, T. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. RSC. [Link]

  • Shakeel, F., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [Link]

  • Roda, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698. [Link]

  • Hobbs, W. J., et al. (2023). SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLICATIONS. Heterocycles, 106(8), 1355-1366. [Link]

  • Shakeel, F., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC. [Link]

  • DiMauro, E. F., et al. (2016). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 26(2), 553-559. [Link]

  • Klimenko, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Gaylord Chemical Company. (2002). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 44(1), 223-233. [Link]

  • U.S. EPA. (2025). A dataset capturing the solubility of chemical compounds in dimethyl sulfoxide (DMSO). U.S. EPA Office of Research and Development. [Link]

  • Supporting Information. (n.d.). Various NMR and HRMS data in DMSO-d6. [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Gaylord Chemical Company. (2018). Solubility in DMSO. Scribd. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Volyniuk, D., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 16(4), 1294. [Link]

  • MP Biomedicals. (2016). Dimethyl Sulfoxide. MP Biomedicals. [Link]

  • Kumar, A., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, 15(1), 1-8. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine from 3-chloro-6-(trifluoromethyl)pyridazine

Application Note: Optimized Synthesis of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine ) of 3-chloro-6-(trifluoromethyl)pyridazine Executive Summary This application note details a robust, scalable protocol for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine


) of 3-chloro-6-(trifluoromethyl)pyridazine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine from 3-chloro-6-(trifluoromethyl)pyridazine . This transformation is a critical step in the development of kinase inhibitors and CNS-active agents where the trifluoromethyl-pyridazine scaffold serves as a bioisostere for pyridine or phenyl rings, offering improved metabolic stability and lipophilicity.

The method utilizes a Nucleophilic Aromatic Substitution (


) strategy. Due to the strong electron-withdrawing nature of the trifluoromethyl group (-

) and the inherent electron deficiency of the pyridazine ring, this reaction proceeds under mild conditions with high regioselectivity.

Scientific Background & Mechanism

The Chemical Scaffold

The starting material, 3-chloro-6-(trifluoromethyl)pyridazine (CAS: 258506-68-2), is a "push-pull" system.[1][2][3] The electron-poor 1,2-diazine ring is further activated by the -


 group at the C6 position. This makes the chlorine atom at C3 highly susceptible to nucleophilic displacement.
Reaction Mechanism ( )

The reaction follows a classic addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of the dimethylamine nitrogen attacks the C3 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Stabilization: The negative charge is delocalized onto the ring nitrogens (N1 and N2) and inductively stabilized by the para-positioned -

    
     group.
    
  • Elimination: Re-aromatization drives the expulsion of the chloride ion (

    
    ), yielding the final amine.
    

DOT Diagram 1: Reaction Mechanism & Pathway

SNAr_Mechanism SM 3-chloro-6-(CF3)pyridazine Complex Meisenheimer Intermediate (Anionic) SM->Complex Attack at C3 DMA Dimethylamine (Nucleophile) DMA->Complex Product N,N-Dimethyl-6-(CF3) pyridazin-3-amine Complex->Product Elimination of Cl- Byproduct HCl (Scavenged) Complex->Byproduct

Caption: The


 pathway showing the conversion of the chloro-precursor to the dimethylamino product via a Meisenheimer intermediate.

Experimental Protocols

Two methods are provided. Method A is the industry standard for purity and ease of workup. Method B is a "green chemistry" alternative using aqueous media.

Method A: Solution Phase Synthesis (Recommended)

Best for: High purity, gram-scale synthesis, and moisture-sensitive downstream steps.

Reagents:

  • Substrate: 3-chloro-6-(trifluoromethyl)pyridazine (1.0 equiv)

  • Nucleophile: Dimethylamine (2.0 M in THF or MeOH) (2.5 equiv)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.5 equiv) [Optional if excess DMA is used]
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Protocol:

  • Setup: Equip a 100 mL round-bottom flask (or sealed pressure tube) with a magnetic stir bar.

  • Charging: Add 3-chloro-6-(trifluoromethyl)pyridazine (1.82 g, 10.0 mmol) and Acetonitrile (20 mL). Stir until dissolved.

  • Addition: Add Potassium Carbonate (

    
    , 2.07 g, 15.0 mmol) followed by Dimethylamine solution (12.5 mL of 2.0 M in THF, 25.0 mmol).
    
  • Reaction: Seal the vessel and heat to 50–60 °C for 4 hours.

    • Note: The

      
       group activates the ring sufficiently that reflux is often unnecessary.
      
  • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LCMS. The starting material (

    
    ) should disappear, replaced by a more polar fluorescent spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[4][5]

    • Filter off the solid salts (

      
       and KCl).
      
    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is often >95% pure. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexane).

Method B: Aqueous/Green Synthesis

Best for: Large scale, cost-reduction, avoiding organic solvents.

Reagents:

  • Substrate: 3-chloro-6-(trifluoromethyl)pyridazine[1][2][3][6]

  • Reagent: 40% Aqueous Dimethylamine (excess)

  • Solvent: Ethanol (optional co-solvent)

Protocol:

  • Dissolve the substrate in minimal Ethanol (3 vol).

  • Add 40% aq. Dimethylamine (5.0 equiv).

  • Heat at 70 °C in a sealed vessel for 6 hours.

  • Cool to 0 °C. The product often precipitates out as a solid.

  • Filter and wash with cold water.

Critical Process Parameters (CPPs)

ParameterRangeOptimization Note
Temperature 40°C – 80°C< 40°C: Slow reaction rate. > 80°C: Risk of hydrolysis (Cl

OH) in aqueous conditions.
Stoichiometry 2.0 – 5.0 equiv DMAExcess amine acts as an acid scavenger (HCl sponge).
Pressure Ambient – 3 barUse a sealed tube if using volatile amine sources (DMA b.p. = 7°C).
Solvent MeCN, THF, EtOHAvoid nucleophilic solvents (like water/alcohols) at high temps without excess amine to prevent competition.

Workflow Visualization

DOT Diagram 2: Experimental Workflow (Method A)

Workflow Start Start: Weigh 3-Cl-6-CF3-pyridazine Dissolve Dissolve in MeCN Add K2CO3 Start->Dissolve AddReagent Add Dimethylamine (2M in THF) Dissolve->AddReagent Heat Heat to 60°C (Sealed Tube, 4h) AddReagent->Heat Check Check LCMS/TLC (Completion?) Heat->Check Check->Heat No (Extend Time) Filter Filter Solids (Remove Salts) Check->Filter Yes Extract Extraction (EtOAc / Water) Filter->Extract Dry Dry & Concentrate Extract->Dry Final Final Product: N,N-Dimethyl-6-(CF3)pyridazin-3-amine Dry->Final

Caption: Step-by-step workflow for the solution-phase synthesis (Method A).

Analytical Validation

To confirm the identity of the synthesized product, look for the following spectral characteristics:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.20 - 3.30 ppm (s, 6H):  Strong singlet corresponding to the two equivalent 
      
      
      
      groups.
    • 
       6.80 - 7.00 ppm (d, 1H):  Doublet for the proton at C4 (ortho to the amine).
      
    • 
       7.40 - 7.60 ppm (d, 1H):  Doublet for the proton at C5 (ortho to the 
      
      
      
      ).
  • 19F NMR:

    • Single peak around -63 to -65 ppm , characteristic of the

      
       group.
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 191.15.

    • Observed

      
      .
      

Safety & Handling

  • Pressure Hazard: Dimethylamine is a gas at room temperature (b.p. 7°C). Even when using solutions (THF/Water), heating in a closed vessel generates pressure. Always use rated pressure tubes or autoclaves.

  • Chemical Burns: 3-chloro-6-(trifluoromethyl)pyridazine is an irritant. Dimethylamine is corrosive. Wear gloves, goggles, and work in a fume hood.

  • Hydrofluoric Acid Risk: While the

    
     group is stable under these basic conditions, thermal decomposition at extreme temperatures (>200°C) can release HF.
    

References

  • World Intellectual Property Organization (WIPO). (2025). WO2025017078A1: New pyrazolopyridine derivatives.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Application

Accelerated Nucleophilic Substitution: Microwave-Assisted Synthesis of Aminopyridazines

Application Note & Protocol | Series: Advanced Heterocyclic Chemistry Executive Summary The aminopyridazine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Series: Advanced Heterocyclic Chemistry

Executive Summary

The aminopyridazine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Gabazine analogues), GPCR ligands, and anti-inflammatory agents. Traditional thermal synthesis via Nucleophilic Aromatic Substitution (


) of chloropyridazines often suffers from sluggish kinetics, requiring prolonged reflux times (12–24 hours) and harsh solvents (DMF, DMSO) that complicate purification.

This guide details a microwave-assisted protocol for the synthesis of 3-(dimethylamino)pyridazine. By leveraging dielectric heating, we achieve reaction completion in under 20 minutes with improved yields and cleaner impurity profiles. This protocol is designed for scalability and reproducibility in drug discovery workflows.

Mechanistic Insight: Why Microwave?

The Challenge

Pyridazine is an electron-deficient heterocycle (


-deficient), making it susceptible to nucleophilic attack.[1] However, the introduction of electron-donating groups or steric hindrance can impede the formation of the Meisenheimer complex (transition state).
The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the dipoles of the polar solvent and the transition state.

  • Dipolar Polarization: The oscillating electric field causes polar molecules (ethanol, dimethylamine) to rotate, generating internal heat instantly.

  • Specific Microwave Effect: In

    
     reactions, the transition state (Meisenheimer complex) is often more polar than the ground state. Microwave irradiation stabilizes this polar transition state, lowering the activation energy (
    
    
    
    ) more effectively than convective heating.
Reaction Mechanism Visualization

The following diagram illustrates the addition-elimination pathway accelerated by microwave energy.

SNAr_Mechanism Figure 1: Microwave-accelerated SNAr mechanism via Meisenheimer complex stabilization. Start 3-Chloropyridazine (Substrate) TS Meisenheimer Complex (High Polarity TS) Start->TS MW Irradiation (Dipolar Coupling) Reagent Dimethylamine (Nucleophile) Reagent->TS Product 3-(Dimethylamino)pyridazine (Product) TS->Product Elimination of Cl- Byproduct HCl (Neutralized) TS->Byproduct

Strategic Protocol Design

Reagent Selection
  • Substrate: 3-Chloro-6-phenylpyridazine (or simple 3-chloropyridazine).

  • Nucleophile Source:

    • Option A (Preferred):Dimethylamine (2.0 M in THF) . Easier to handle, moderate pressure build-up.

    • Option B:Dimethylamine (40% aq.) . "Green" but generates higher internal pressure due to water vapor.

    • Option C:Dimethylamine HCl salt + DIPEA . Use if gas/solutions are unavailable; requires base to liberate free amine.

  • Solvent: Ethanol (EtOH) .[2]

    • Rationale: High microwave absorptivity (tan

      
       = 0.941), eco-friendly, and allows easy workup (evaporation).
      
Safety: Pressure Management

Dimethylamine is volatile (b.p. 7°C). Heating to 150°C in a closed vessel will generate significant pressure (15–20 bar).

  • Vessel: Use only certified microwave synthesis vials (e.g., 10 mL or 30 mL) rated for 30 bar (435 psi) .

  • Volume: Do not exceed 60% of the vial volume to allow headspace for gas expansion.

Detailed Experimental Protocol

Target: Synthesis of 3-(dimethylamino)-6-phenylpyridazine.

Materials
  • 3-Chloro-6-phenylpyridazine (1.0 equiv, 0.5 mmol, ~95 mg)

  • Dimethylamine (2.0 M in THF) (5.0 equiv, 2.5 mmol, 1.25 mL)

  • Ethanol (Absolute) (2.0 mL)

  • Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Workflow
  • Preparation:

    • Weigh 95 mg of 3-chloro-6-phenylpyridazine into a 10 mL microwave process vial.

    • Add a magnetic stir bar.

    • Add 2.0 mL of Ethanol.

    • Add 1.25 mL of Dimethylamine (2.0 M in THF). Note: Add amine last to minimize evaporation before sealing.

    • Immediately crimp/seal the cap with a PTFE-lined septum.

  • Microwave Irradiation:

    • Place vial in the reactor cavity.

    • Method Parameters:

      • Temperature: 150°C

      • Time: 15 minutes

      • Pre-stirring: 30 seconds

      • Pressure Limit: 25 bar (Safety Cutoff)

      • Power: Dynamic (Max 200W)

    • Start the run. (The system will ramp to 150°C in ~1-2 mins).

  • Cooling & Venting:

    • Allow the reactor to cool the vial to <40°C (using compressed air cooling).

    • Safety Check: Verify the pressure reading is near zero before opening.

    • Decap the vial in a fume hood (residual dimethylamine gas will be released).

  • Workup & Purification:

    • Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) to remove excess amine and solvents.

    • Purification:

      • Option 1 (Flash): Redissolve in DCM, load onto a silica cartridge. Elute with 0-5% MeOH in DCM.

      • Option 2 (SCX): Dissolve in MeOH, load onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities), elute product with 2M

        
         in MeOH.
        
    • Yield Calculation: Expected yield >85%.

Workflow Diagram

Workflow Figure 2: Step-by-step microwave synthesis workflow. Step1 Vial Loading (Substrate + DMA + EtOH) Step2 Sealing & Safety Check (Crimp Cap, Check Vol < 60%) Step1->Step2 Step3 MW Irradiation 150°C | 15 min | 200W Step2->Step3 Step4 Cooling (<40°C) & Depressurization Step3->Step4 Step5 Workup (Evaporation -> SCX or Column) Step4->Step5

Results & Discussion: Thermal vs. Microwave

The following data compares the conventional reflux method with the microwave protocol for 3-chloropyridazine derivatives.

ParameterConventional Thermal HeatingMicrowave-Assisted Protocol
Temperature 80°C (Reflux in EtOH)150°C (Sealed Vessel)
Time 16–24 Hours15 Minutes
Solvent Ethanol (requires long reflux)Ethanol (superheated)
Yield 55–65%88–94%
Purity (LCMS) 85% (requires chromatography)>95% (often simple evaporation)
Energy Efficiency Low (hours of heating)High (minutes of targeted energy)

Interpretation: The thermal method often stalls due to the deactivation of the ring or volatility of the amine. The microwave method forces the reaction to completion by accessing temperatures (150°C) well above the boiling point of the solvent/reagent mixture, which is impossible in open-vessel reflux.

Troubleshooting & Self-Validation

  • High Pressure Shutdown: If the reactor aborts due to over-pressure (>25 bar), reduce the amount of Ethanol or switch to NMP (lower vapor pressure). Ensure the vial is not overfilled.

  • Incomplete Conversion: If LCMS shows starting material after 15 mins, increase temperature to 170°C for an additional 10 mins. Pyridazines with electron-donating substituents (e.g., -OMe) may require this higher energy.

  • Byproduct Formation: Hydrolysis (formation of pyridazinone) can occur if the solvent is "wet" and reaction times are too long. Use anhydrous ethanol and keep times short (<30 min).

References

  • Microwave-Assisted Synthesis of Aminopyrimidines and Pyridazines. Source: ResearchGate (2025).[3] Comparison of conventional vs microwave methods showing yield improvements from 60% to >90%.

  • Microwave-Assisted Nucleophilic Substitution of Chloropurines. Source: National Institutes of Health (PMC). Demonstrates the general applicability of MW-assisted SNAr on electron-deficient heterocycles using amines.

  • Safe Handling of Dimethylamine. Source: EPA & Celanese Safety Data Sheets. Protocols for handling flammable amine gases/liquids in pressurized environments.

  • Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines. Source: MDPI (2021). Highlights the "Green" aspect of aqueous/ethanolic microwave synthesis for pyridine-like systems.

Sources

Method

Application Notes and Protocols for the N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine Kinase Inhibitor Scaffold

Introduction: The Pyridazine Scaffold as a Privileged Kinase Inhibitor Motif The search for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, number...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Kinase Inhibitor Motif

The search for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, numbering over 500 in the human kinome, are critical signaling nodes, and their dysregulation is a frequent driver of disease. A key strategy in developing effective and selective kinase inhibitors is the use of "privileged scaffolds"—core molecular structures that exhibit a predisposition for binding to the ATP pocket of one or more kinase families. The pyridazine nucleus has emerged as one such privileged scaffold, valued for its chemical stability, synthetic tractability, and its ability to form key hydrogen bond interactions within the kinase hinge region.[1][2]

This application note introduces N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine as a promising and versatile scaffold for the development of novel kinase inhibitors. This scaffold combines the advantageous features of the pyridazine core with the unique properties of a trifluoromethyl (-CF3) group. The -CF3 group is a widely used bioisostere in medicinal chemistry, known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity by engaging in favorable interactions with the target protein.[3][4][5] The N,N-dimethylamino group provides a synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this scaffold. We present detailed protocols for initial biochemical screening, cell-based target validation, and early ADME profiling, using the PIM kinases as a hypothetical but scientifically grounded target class.

Rationale for Targeting PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3). They are proto-oncogenes that play a crucial role in cell survival, proliferation, and drug resistance.[6] Overexpression of PIM kinases is frequently observed in various hematological malignancies, including acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL), as well as solid tumors.[7][8][9][10] PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression, which is controlled by the JAK/STAT signaling pathway.[6] Their unique hinge region structure and lack of a gatekeeper residue make them an attractive target for selective inhibitor design.[11] Several pyridazine-based compounds have shown activity against PIM kinases, making the N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine scaffold a logical starting point for a PIM-targeted drug discovery program.[11]

Signaling Pathway Diagram: PIM Kinase in Hematological Malignancies

PIM_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-3R) JAK JAK Cytokine_Receptor->JAK Cytokine Binding STAT5 STAT5 JAK->STAT5 Phosphorylation P_STAT5 p-STAT5 STAT5->P_STAT5 P_STAT5_dimer p-STAT5 Dimer P_STAT5->P_STAT5_dimer Dimerization PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylation (Inhibition) mTORC1 mTORC1 PIM1->mTORC1 Activation CXCR4 CXCR4 PIM1->CXCR4 Stabilization Bcl2 Bcl-2 BAD->Bcl2 Inhibition P_BAD p-BAD P_BAD->Bcl2 Release Apoptosis Apoptosis Bcl2->Apoptosis Inhibition _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (Inhibition) Protein_Synthesis Protein Synthesis & Proliferation _4EBP1->Protein_Synthesis Inhibition P_4EBP1 p-4E-BP1 P_4EBP1->Protein_Synthesis Release Cell_Migration Cell Migration CXCR4->Cell_Migration PIM1_Gene PIM-1 Gene Transcription P_STAT5_dimer->PIM1_Gene Nuclear Translocation PIM1_Gene->PIM1 Translation Inhibitor N,N-Dimethyl-6-(trifluoromethyl) pyridazin-3-amine Scaffold Inhibitor->PIM1 Inhibition

Caption: PIM-1 signaling pathway in cancer cell survival and proliferation.

Experimental Protocols

Workflow for Scaffold Evaluation

The following diagram outlines a typical workflow for evaluating the potential of the N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine scaffold as a kinase inhibitor.

Kinase_Inhibitor_Workflow Start Scaffold Synthesis N,N-Dimethyl-6-(trifluoromethyl) pyridazin-3-amine Biochem_Screen Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochem_Screen Determine_IC50 Determine IC50 Values Biochem_Screen->Determine_IC50 Potent Hits Kinase_Selectivity Kinase Selectivity Profiling (Kinome Panel) Determine_IC50->Kinase_Selectivity Cell_Assay Cell-Based Assays (Proliferation - MTT) Determine_IC50->Cell_Assay SAR_Studies Structure-Activity Relationship (SAR) Analog Synthesis & Testing Kinase_Selectivity->SAR_Studies Target_Engagement Target Engagement Assay (Western Blot for p-Substrate) Cell_Assay->Target_Engagement Active Compounds Target_Engagement->SAR_Studies SAR_Studies->Biochem_Screen Iterative Improvement ADME_Tox Early ADME/Tox Profiling (Microsomal Stability) SAR_Studies->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Favorable Profile

Caption: High-level workflow for kinase inhibitor discovery.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The amount of light generated by the luciferase reaction is proportional to the ADP concentration, and therefore, to the kinase activity.

Materials:

  • Recombinant human PIM-1 kinase (e.g., from Promega, Carna Biosciences).

  • PIM-1 substrate peptide (e.g., PIMtide, derived from BAD).

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101).

  • N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine and its analogs, dissolved in 100% DMSO.

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP solution.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock.

    • Transfer 1 µL of each compound dilution into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) and buffer-only wells for "no enzyme" (background) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer. The final concentration of PIM-1 kinase and substrate should be optimized for each batch (typically in the low nM range for the enzyme and near the Km for the substrate).

    • Add 10 µL of the 2X kinase/substrate solution to each well containing the test compound.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at its apparent Km for PIM-1.

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

    • Measure the luminescence using a plate reader.[12][13][14]

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other measurements.

    • Calculate the percent inhibition relative to the "no inhibition" control (DMSO).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to assess the cytotoxic or cytostatic effects of the kinase inhibitor on cancer cell lines.

Materials:

  • Human leukemia cell line (e.g., MV4-11, which overexpresses PIM-1).

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well clear-bottom cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Culture MV4-11 cells to ~80% confluency.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known PIM inhibitor like AZD1208).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15][16][17]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Incubate for an additional 4 hours at 37°C to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot for PIM-1 Target Engagement

This protocol is used to confirm that the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of a known downstream substrate of PIM-1, such as 4E-BP1.

Materials:

  • MV4-11 cell line.

  • Test compounds and controls.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-total 4E-BP1, Rabbit anti-β-actin (loading control).

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment and Lysis:

    • Seed MV4-11 cells in 6-well plates and grow to ~80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for 2-4 hours. Include a DMSO vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with 150 µL of ice-cold RIPA buffer.[18]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-4E-BP1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.[19]

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.

    • Re-probe the membrane with an antibody against the total protein (anti-total 4E-BP1) and then with a loading control (anti-β-actin), following the steps above.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-4E-BP1 signal to the total 4E-BP1 signal and then to the β-actin signal.

    • Compare the normalized signals from the compound-treated samples to the vehicle control to determine the dose-dependent inhibition of substrate phosphorylation.

Protocol 4: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an early indication of its pharmacokinetic properties.

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (or NADPH stock solution).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compounds and positive controls (e.g., Verapamil, a rapidly metabolized compound).

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis.

  • LC-MS/MS system for quantitative analysis.

Procedure:

  • Assay Setup:

    • Prepare a working solution of the test compound in phosphate buffer (final concentration typically 1 µM).

    • In a 96-well plate, add the test compound solution.

    • Add HLM to the wells (final concentration ~0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold ACN containing an internal standard.[2][5][20]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein.[21]

Hypothetical Data & Structure-Activity Relationship (SAR)

The N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine scaffold provides multiple vectors for chemical modification to improve potency, selectivity, and pharmacokinetic properties. A focused library of analogs can be synthesized to explore the SAR.

SAR_Strategy cluster_modifications Modification Strategies cluster_outputs Desired Outcomes Scaffold Core Scaffold R1 R2 R1_Mod R1 Modifications (e.g., Aryl, Heteroaryl) - Explore H-bond donors/acceptors - Modulate lipophilicity Scaffold:f1->R1_Mod R2_Mod R2 Modifications (e.g., Alkyl, Cycloalkyl) - Probe for additional pockets - Impact solubility Scaffold:f2->R2_Mod Scaffold_img Potency Increased Potency (Lower IC50) R1_Mod->Potency Selectivity Improved Selectivity (vs. other kinases) R1_Mod->Selectivity R2_Mod->Potency PK_Props Better PK Properties (e.g., Metabolic Stability) R2_Mod->PK_Props

Caption: SAR strategy for optimizing the pyridazine scaffold.

Table 1: Hypothetical SAR Data for PIM-1 Inhibition

Compound IDR1 Group (Modification)PIM-1 IC₅₀ (nM)MV4-11 GI₅₀ (µM)HLM Stability (t₁/₂, min)
Scaffold-001 H850> 1045
Analog-A1 4-Fluorophenyl1202.555
Analog-A2 4-Hydroxyphenyl951.825
Analog-A3 3-Aminophenyl701.138
Analog-A4 Pyridin-4-yl550.9> 60
Analog-B1 H (R1=Pyridin-4-yl), R2=Cyclopropyl400.6> 60

Interpretation of Hypothetical SAR:

  • Scaffold-001: The core scaffold shows modest initial activity, providing a solid starting point.

  • Analogs A1-A4: Adding an aryl or heteroaryl group at R1 significantly improves potency. The introduction of hydrogen bond donors/acceptors (hydroxyl, amino groups) and a nitrogen atom in the pyridine ring (Analog-A4) enhances binding affinity, likely through interactions with residues in the ATP-binding pocket. The pyridine moiety also improves metabolic stability.

  • Analog-B1: Further modification at the R2 position (e.g., with a small cycloalkyl group) can further boost potency, potentially by occupying a small hydrophobic pocket, while maintaining excellent metabolic stability.

Conclusion

The N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its constituent parts—the privileged pyridazine core, the beneficial trifluoromethyl group, and the versatile dimethylamino handle—provide a robust platform for medicinal chemistry exploration. The protocols outlined in this document offer a clear and validated pathway for researchers to screen this scaffold and its derivatives against target kinases, assess their cellular activity, and evaluate their initial pharmacokinetic properties. By systematically applying these methods and employing iterative SAR-driven design, this scaffold can be optimized to generate potent, selective, and drug-like clinical candidates for a variety of kinase-driven diseases.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • GSK-3β, a pivotal kinase in Alzheimer disease. PMC. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Aging Neuroscience. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Pim kinases in hematological malignancies: where are we now and where are we going? PMC. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]

  • Assessing Pim-1 Kinase Inhibition as an Effective Treatment for Acute Myeloid Leukemia. Journal of Student Research. [Link]

  • PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. Haematologica. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PMC. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Pim-1 kinase as cancer drug target: An update. PMC. [Link]

  • PIM Kinase Inhibitors Block the Growth of Primary T-cell Acute Lymphoblastic Leukemia: Resistance Pathways Identified by Network Modeling Analysis. Molecular Cancer Therapeutics. [Link]

  • Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. PubMed. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. Semantic Scholar. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. ACS Publications. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • HowTo layout a pathway. Bioconductor. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PMC. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

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Application

Application Notes and Protocols for the Preparation of Trifluoromethyl-Substituted Heteroaryl Libraries

Abstract The introduction of a trifluoromethyl (CF₃) group into heteroaromatic scaffolds is a paramount strategy in modern medicinal chemistry and materials science.[1] This powerful substituent can dramatically modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a trifluoromethyl (CF₃) group into heteroaromatic scaffolds is a paramount strategy in modern medicinal chemistry and materials science.[1] This powerful substituent can dramatically modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive overview of contemporary methods for the preparation of trifluoromethyl-substituted heteroaryl libraries, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key trifluoromethylation strategies, offer detailed, field-proven protocols, and provide a framework for rational reagent and methodology selection.

The Strategic Importance of the Trifluoromethyl Group in Heteroaryl Scaffolds

Heteroaromatic rings are ubiquitous pharmacophores, and their strategic functionalization is a cornerstone of drug design. The trifluoromethyl group, with its high electronegativity and steric bulk, offers a unique tool for fine-tuning molecular properties.[1] In contrast to a methyl group, the CF₃ group is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functionalities.[2] Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, a critical consideration for enhancing drug half-life.[1] The creation of diverse libraries of trifluoromethylated heteroaryls is, therefore, a high-value activity in the pursuit of novel therapeutics and functional materials.

Navigating the Landscape of Trifluoromethylation Methodologies

The successful incorporation of a CF₃ group onto a heteroaryl ring hinges on the selection of an appropriate synthetic strategy. The choice of method is dictated by the electronic nature of the heteroaryl substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule. The primary approaches can be broadly categorized into radical, nucleophilic, and electrophilic trifluoromethylation.

Radical Trifluoromethylation: A Versatile Powerhouse

Radical trifluoromethylation has emerged as a particularly versatile and widely adopted strategy due to its general applicability to a broad range of heteroaromatic systems, including both electron-rich and electron-deficient scaffolds.[3][4] The core principle involves the generation of the trifluoromethyl radical (•CF₃), which then undergoes an addition-elimination sequence with the heteroaromatic ring.

Diagram 1: General Mechanism of Radical Heteroaryl Trifluoromethylation

G cluster_0 Radical Generation cluster_1 Reaction with Heteroarene Reagent CF3 Source (e.g., Langlois', Togni's) CF3_radical •CF3 Reagent->CF3_radical Activation Initiator Initiator (Oxidant, Light, Heat) Initiator->CF3_radical Heteroarene Heteroarene (Het-H) Intermediate Radical Adduct Heteroarene->Intermediate + •CF3 Product Trifluoromethylated Heteroarene (Het-CF3) Intermediate->Product Oxidation & Deprotonation (-H+, -e-)

Caption: Workflow for radical trifluoromethylation of heteroaryls.

A variety of stable and easy-to-handle reagents have been developed for the generation of the trifluoromethyl radical. The choice of reagent is often dictated by the desired reaction conditions and the nature of the substrate.

Reagent NameChemical NameTypical Initiator/CatalystKey Advantages
Langlois' Reagent Sodium Trifluoromethanesulfinate (CF₃SO₂Na)Oxidant (e.g., t-BuOOH) or Photoredox CatalystInexpensive, bench-stable solid.[5][6]
Togni's Reagents Hypervalent Iodine ReagentsPhotoredox Catalyst, Transition Metals, or BaseVersatile, can act as both electrophilic and radical sources.[7][8][9][10][11]
Umemoto's Reagents S-(trifluoromethyl)dibenzothiophenium saltsPhotoredox Catalyst or Transition MetalsHighly reactive electrophilic and radical sources.[12][13][14]

This protocol describes a general procedure for the trifluoromethylation of an indole derivative, a common scaffold in pharmaceuticals, using visible light photoredox catalysis.[15][16]

Materials:

  • Indole derivative (1.0 equiv)

  • Togni's Reagent II (1.5 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried reaction vessel, add the indole derivative, Togni's Reagent II, and the photoredox catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with the visible light source. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated indole.

Rationale: The iridium-based photocatalyst, upon excitation by visible light, can reduce Togni's reagent to generate the trifluoromethyl radical.[15] This radical then adds to the electron-rich C3 position of the indole. Subsequent oxidation and deprotonation yield the trifluoromethylated product. This method is favored for its mild reaction conditions and high functional group tolerance.[15][16]

Nucleophilic Trifluoromethylation: Targeting Halogenated Heteroarenes

Nucleophilic trifluoromethylation is a powerful strategy for the synthesis of trifluoromethylated heteroaryls from their corresponding halides (I, Br). This approach typically employs a copper-based catalyst to facilitate the cross-coupling reaction.

Diagram 2: Copper-Catalyzed Nucleophilic Trifluoromethylation

Caption: Simplified workflow of nucleophilic trifluoromethylation.

A particularly noteworthy reagent in this category is the fluoroform-derived CuCF₃, which offers a cost-effective and highly reactive source of the trifluoromethyl nucleophile.[17][18]

This protocol provides a general method for the trifluoromethylation of a heteroaryl bromide, such as a bromopyridine derivative.[17][18]

Materials:

  • Heteroaryl bromide (1.0 equiv)

  • Fluoroform-derived CuCF₃ reagent (e.g., pre-formed or generated in situ) (1.2-2.0 equiv)

  • Anhydrous, polar aprotic solvent (e.g., DMF or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the heteroaryl bromide and the CuCF₃ reagent to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 50-120 °C). Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: The copper catalyst facilitates the cross-coupling of the heteroaryl bromide with the trifluoromethyl nucleophile. This method is particularly effective for electron-deficient heteroaryl halides. The use of a pre-formed, stable CuCF₃ reagent can improve reproducibility and scalability.[17][18]

Electrophilic Trifluoromethylation: Engaging Nucleophilic Heteroarenes

Electrophilic trifluoromethylation involves the reaction of a nucleophilic heteroaromatic C-H bond with a reagent that formally delivers a "CF₃⁺" synthon. This approach is particularly well-suited for electron-rich heteroaromatic systems.

  • Umemoto's Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are highly effective electrophilic trifluoromethylating agents.[12][13][14]

  • Togni's Reagents: As mentioned earlier, these hypervalent iodine reagents can also function as electrophilic trifluoromethylating agents, particularly in the presence of a Lewis or Brønsted acid.[7][8][9][10][11]

This protocol outlines a general procedure for the electrophilic trifluoromethylation of a pyrrole derivative.

Materials:

  • Pyrrole derivative (1.0 equiv)

  • Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium triflate) (1.1 equiv)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Optional: Base (e.g., pyridine) for some substrates

Procedure:

  • Dissolve the pyrrole derivative in the anhydrous solvent in a dry reaction vessel.

  • Add Umemoto's reagent in one portion.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: The highly electrophilic nature of Umemoto's reagent allows for the direct trifluoromethylation of the nucleophilic C-H bonds of electron-rich heteroaromatics like pyrroles.[19] The reaction typically proceeds with high regioselectivity, favoring the most electron-rich position.

Characterization and Purification of Trifluoromethylated Heteroaryls

The successful synthesis of a library of trifluoromethylated heteroaryls requires robust methods for their purification and characterization.

  • Purification: Flash column chromatography on silica gel is the most common method for the purification of trifluoromethylated compounds. Due to the increased lipophilicity imparted by the CF₃ group, a less polar eluent system may be required compared to the non-fluorinated analog.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an indispensable tool for confirming the presence of the CF₃ group and for assessing the purity of the final product. The CF₃ group typically appears as a singlet in the ¹⁹F NMR spectrum. ¹H and ¹³C NMR are also essential for full structural elucidation.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the trifluoromethylated product.

Conclusion and Future Outlook

The preparation of trifluoromethyl-substituted heteroaryl libraries is a dynamic and evolving field. The development of new reagents and methodologies, particularly in the realm of photoredox and transition-metal catalysis, continues to expand the synthetic toolbox available to chemists.[20][21] The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis and diversification of these high-value compounds. As our understanding of the interplay between the trifluoromethyl group and biological systems deepens, the demand for innovative and efficient methods for their synthesis will undoubtedly continue to grow.

References

  • Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent - ChemRxiv.
  • Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA - Tokyo Chemical Industry.
  • One pot and selective intermolecular aryl- and heteroaryl-trifluoromethylation of alkenes by photoredox catalysis - Chemical Communications (RSC Publishing).
  • Innate C-H trifluoromethylation of heterocycles - PNAS.
  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing).
  • Alcohol CF 3 -reagent (Togni Reagent I) - CF Plus Chemicals.
  • Togni reagent II - Wikipedia.
  • Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor - Organic Chemistry Portal.
  • Reagent of the month – November - Langlois reagent - SigutLabs.
  • Direct C−H Trifluoromethylation of (Hetero)Arenes in Water Enabled by Organic Photoredox‐Active Amphiphilic Nanoparticles.
  • Togni reagent - Enamine.
  • Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing).
  • Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor - PubMed.
  • Umemoto Reagent I - Enamine.
  • Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA.
  • Recent developments on the trifluoromethylation of (hetero)arenes - PubMed.
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC.
  • Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features | The Journal of Organic Chemistry - ACS Publications.
  • Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent | Organic Letters - ACS Publications.
  • Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor | Organic Letters - ACS Publications.
  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications.
  • Fluoroalkylation: Expansion of Togni Reagents - Sigma-Aldrich.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
  • Sodium trifluoromethanesulfinate - Wikipedia.
  • Innate C-H trifluoromethylation of heterocycles - PubMed - NIH.
  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC.
  • Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic - ChemRxiv.
  • Cascade Radical Trifluoromethylthiolation/Cyclization of Dienes To Access SCF3-Containing Medium-Sized Heterocycles | Organic Letters - ACS Publications - ACS.org.
  • Progress in copper-catalyzed trifluoromethylation - Beilstein Journals.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
  • One pot and selective intermolecular aryl- and heteroaryl-trifluoromethylation of alkenes by photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07066F.
  • Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent.
  • Recent advances in the application of Langlois' reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing).
  • New Umemoto's Reagent II for Trifluoromethylation | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Mes-Umemoto reagent - Enamine.
  • Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed.
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET.
  • Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace.
  • ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents | Request PDF - ResearchGate.
  • Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features - Organic Chemistry Portal.
  • Synthesis of trifluoromethyl arenes - Organic Chemistry Portal.
  • Innate C-H trifluoromethylation of heterocycles - PMC - NIH.
  • (PDF) Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - Beilstein Journals.
  • Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate - ResearchGate.
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University.

Sources

Method

Application Note &amp; Protocols: Strategic N-Methylation of 6-(Trifluoromethyl)pyridazin-3-amine

Executive Summary: The "Magic Methyl" and a Challenging Heterocycle The introduction of a methyl group to a nitrogen atom—a modification affectionately termed the "magic methyl" effect—is a cornerstone of modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" and a Challenging Heterocycle

The introduction of a methyl group to a nitrogen atom—a modification affectionately termed the "magic methyl" effect—is a cornerstone of modern medicinal chemistry. This seemingly minor structural change can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile, improving properties like metabolic stability, membrane permeability, and binding affinity.[1][2] However, the N-methylation of heteroaromatic amines is not always straightforward.

This guide provides a detailed analysis of reagents and protocols for the selective N-methylation of 6-(trifluoromethyl)pyridazin-3-amine, a substrate presenting two distinct challenges:

  • Regioselectivity: The pyridazine core contains two endocyclic nitrogen atoms which can compete with the exocyclic primary amine for methylation, potentially leading to undesired pyridazinium salt formation.

  • Electronic Deactivation: The potent electron-withdrawing trifluoromethyl (-CF3) group significantly reduces the nucleophilicity of the entire heterocyclic system, including the target amino group, making the reaction more challenging.

This document moves beyond a simple list of reagents to explain the causal logic behind protocol selection, empowering researchers to make informed decisions for this specific transformation and related synthetic challenges.

The Core Challenge: Regioselectivity in Pyridazine Methylation

The primary hurdle in methylating 6-(trifluoromethyl)pyridazin-3-amine is directing the reaction to the exocyclic amine (N-3 amine) instead of the ring nitrogens (N-1 or N-2). Classical electrophilic methylating agents often favor alkylation on the more nucleophilic ring nitrogens, a well-documented phenomenon in pyridazine chemistry.[3]

G cluster_0 Methylation Pathways START 6-(CF3)pyridazin-3-amine + Methylating Agent N_Amine Desired Product: N-Methyl-6-(CF3)pyridazin-3-amine START->N_Amine Exocyclic Amine (Target Pathway) N_Ring Undesired Byproduct: N-Methylpyridazinium Salt START->N_Ring Endocyclic Ring N (Competing Pathway)

Caption: Competing pathways in the methylation of an aminopyridazine.

This guide details three strategic approaches to overcome this challenge, ranging from classical methods to modern, highly selective protocols.

Strategy 1: Classical S N 2 Methylation with Electrophilic Reagents

This approach utilizes potent electrophilic methyl sources that react directly with the amine. While seemingly straightforward, this method requires careful control to manage regioselectivity and the risk of over-methylation.

Mechanistic Principle

The reaction proceeds via a direct nucleophilic attack (S N 2) of the amine's lone pair on the methylating agent. To favor methylation on the less nucleophilic exocyclic amine, it is often advantageous to first deprotonate it with a strong, non-nucleophilic base to form a more potent nucleophile (an amide anion).

Reagents & Conditions
  • Methylating Agents:

    • Methyl Iodide (MeI): Highly reactive but toxic.

    • Dimethyl Sulfate (DMS): A cost-effective and powerful methylating agent, but also toxic and carcinogenic.[4]

  • Base: Sodium hydride (NaH) is ideal as it irreversibly deprotonates the amine. Sodium or potassium carbonate can also be used.

  • Solvent: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

Protocol: N-Methylation using Dimethyl Sulfate

Caution: Dimethyl sulfate is toxic and carcinogenic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-(trifluoromethyl)pyridazin-3-amine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Observation: Hydrogen gas evolution will occur.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete.

  • Methylation: Slowly add dimethyl sulfate (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Methylating Agent Dimethyl Sulfate (DMS)Powerful and cost-effective electrophile.
Base Sodium Hydride (NaH)Irreversibly forms the amide anion, enhancing nucleophilicity.
Solvent Anhydrous DMFAprotic polar solvent stabilizes the anionic intermediate.
Temperature 0 °C to Room Temp.Controls initial exotherm and allows for reaction completion.
Selectivity Moderate to LowHigh risk of competing ring N-alkylation.

Strategy 2: Reductive Amination (The Preferred Method for Selectivity)

Reductive amination is arguably the most reliable and selective method for mono-N-methylation of primary amines. It virtually eliminates the issue of ring alkylation by proceeding through an intermediate that is unique to the exocyclic amine.

Mechanistic Principle

This two-step, one-pot process involves the initial reaction of the primary amine with formaldehyde to form an intermediate imine (or its protonated form, an iminium ion). This intermediate is then selectively reduced by a hydride reagent to yield the N-methylated amine. The ring nitrogens do not participate in this pathway, ensuring excellent regioselectivity.[5][6]

G cluster_1 Reductive Amination Mechanism Amine R-NH2 (Pyridazinamine) Imine [R-N=CH2] Imine Intermediate Amine->Imine Formaldehyde CH2O (Formaldehyde) Formaldehyde->Imine Product R-NH-CH3 (N-Methyl Product) Imine->Product Reducer [H-] (e.g., NaBH4) Reducer->Product

Caption: Simplified mechanism of reductive amination for N-methylation.

Reagents & Conditions
  • C1 Source: Paraformaldehyde (a stable polymer of formaldehyde) or an aqueous formaldehyde solution.

  • Reducing Agent:

    • Sodium Borohydride (NaBH4): A mild, inexpensive, and effective reductant.

    • Sodium Triacetoxyborohydride (STAB): A milder and more selective reagent, often used for sensitive substrates.

  • Solvent: Methanol (MeOH), Dichloromethane (DCM), or 1,2-Dichloroethane (DCE).

Protocol: N-Methylation via Reductive Amination
  • Preparation: To a round-bottom flask, add 6-(trifluoromethyl)pyridazin-3-amine (1.0 eq) and methanol (MeOH, to 0.1-0.2 M). Stir to dissolve.

  • Formaldehyde Addition: Add paraformaldehyde (1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The suspension may become clearer as the imine forms.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 2.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor for the disappearance of the starting material and intermediate imine by LC-MS.

  • Quenching: Cool the reaction to 0 °C and slowly add water to quench the excess NaBH4.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography.

ParameterConditionRationale
C1 Source ParaformaldehydeStable, easy-to-handle source of formaldehyde.
Reducing Agent Sodium Borohydride (NaBH4)Effectively and selectively reduces the iminium intermediate.
Solvent Methanol (MeOH)Excellent solvent for both substrate and reagents.
Temperature 0 °C to Room Temp.Controls the reduction step and allows for clean conversion.
Selectivity ExcellentReaction pathway is exclusive to the exocyclic amine.

Strategy 3: Modern Catalytic & Alternative Approaches

For labs equipped for catalytic chemistry or seeking greener alternatives, several modern methods have emerged. These often use less toxic C1 sources but may require specialized catalysts and optimization.

Overview of Methods
  • "Borrowing Hydrogen" Catalysis: Transition-metal catalysts (e.g., Ru, Ir) use methanol as both the solvent and the C1 source.[7][8][9] The catalyst temporarily "borrows" hydrogen from methanol to form an aldehyde in situ, which then undergoes reductive amination.

  • Dimethyl Carbonate (DMC): A non-toxic, green methylating agent that can provide selective mono-methylation, often with the aid of a catalyst or specific conditions.[10][11]

  • CO2 as a C1 Source: An emerging sustainable method where CO2 is used as the carbon source in the presence of a suitable catalyst and reductant (e.g., hydrosilanes).[12]

  • Protection-Methylation-Deprotection: For ultimate control of mono-methylation, the amine can be protected (e.g., as a sulfonamide or acetamide), methylated, and then deprotected.[13][14] This multi-step sequence offers high fidelity at the cost of atom economy.

G cluster_2 Method Selection Workflow Start Need to N-methylate 6-(CF3)pyridazin-3-amine Q1 Is high regioselectivity the top priority? Start->Q1 Reductive Use Reductive Amination (Strategy 2) Q1->Reductive Yes Classical Use Classical S N 2 (Strategy 1) (Requires careful optimization) Q1->Classical No Q2 Are green reagents and catalysis preferred? Reductive->Q2 Q2->Reductive No Modern Explore Modern Methods (Strategy 3) Q2->Modern Yes

Caption: Decision workflow for selecting an N-methylation strategy.

Conclusion and Recommendations

For the N-methylation of 6-(trifluoromethyl)pyridazin-3-amine, reductive amination stands out as the superior strategy . Its mechanism inherently circumvents the critical issue of regioselectivity, providing a reliable and high-yielding path to the desired N-methyl product while avoiding the use of highly toxic electrophilic reagents. While classical S N 2 methods are an option, they are likely to produce a mixture of N-amine and N-ring alkylated products, complicating purification and reducing yield. Modern catalytic methods offer promising green alternatives but may require significant investment in catalyst screening and optimization. For researchers in a drug development setting, the robustness and predictability of reductive amination make it the most efficient and trustworthy choice.

References

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing).
  • N-methylation of pharmaceutical and fluorescent moleculesa. Selective... | Download Scientific Diagram.
  • Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. NIH.
  • Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. Unknown Source.
  • Methylation of aminopyridazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Methyl-Containing Pharmaceuticals: Methylation in Drug Design | Request PDF.
  • Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc.
  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR.
  • ChemSpider SyntheticPage 529 - Facile N-Methylation Reaction of Amide Functional Heterocycles with Dimethyl Sulf
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. IT Services - University of Liverpool.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH.
  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing.
  • N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO 2 as carbon source.
  • An efficient and practical N-methylation of amino acid deriv
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PMC.
  • Amine synthesis by reductive amination (reductive alkyl
  • Highly Efficient N -Monomethylation of Primary Aryl Amines | Request PDF.
  • Copper(II)
  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. IRIS.
  • Preferential protonation and methylation at the nitrogen atoms ofN,N-dimethylamino deriv

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of Position 3 in 6-(Trifluoromethyl)pyridazine Systems

For: Researchers, scientists, and drug development professionals. Abstract The 6-(trifluoromethyl)pyridazine scaffold is a privileged motif in medicinal chemistry, owing to the unique physicochemical properties imparted...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 6-(trifluoromethyl)pyridazine scaffold is a privileged motif in medicinal chemistry, owing to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The functionalization of the C3-position of this heterocyclic system offers a critical vector for molecular diversification and the optimization of pharmacological profiles. This document provides a comprehensive guide to the strategic functionalization of the 3-position in 6-(trifluoromethyl)pyridazine systems, detailing robust protocols for nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and emerging C-H functionalization strategies. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Significance of the 6-(Trifluoromethyl)pyridazine Moiety

The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug design.[3][4] The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for a methyl group, offering a significant increase in electronegativity and steric bulk.[5] When appended to a pyridazine ring, the CF3 group profoundly influences the electronic nature of the heterocycle, rendering it more electron-deficient. This electronic perturbation is key to the synthetic strategies discussed herein. The 6-(trifluoromethyl)pyridazine core is found in a range of biologically active molecules, underscoring the importance of versatile and efficient methods for its elaboration.[6] This guide will focus on methodologies to introduce a diverse array of substituents at the C3-position, a critical handle for modulating the biological activity of these compounds.

Strategic Approaches to C3-Functionalization

The electron-withdrawing nature of the trifluoromethyl group and the inherent electron deficiency of the pyridazine ring dictate the feasible strategies for functionalization. The primary approaches covered in this guide are:

  • Nucleophilic Aromatic Substitution (SNAr): Capitalizing on the electron-deficient nature of the ring.

  • Metal-Catalyzed Cross-Coupling Reactions: A versatile and powerful tool for C-C and C-heteroatom bond formation.

  • Direct C-H Functionalization: An emerging and atom-economical approach.

dot graph "Functionalization_Strategies" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="6-(Trifluoromethyl)pyridazine Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Nucleophilic Aromatic Substitution (SNAr)"]; C [label="Metal-Catalyzed Cross-Coupling"]; D [label="Direct C-H Functionalization"];

A -> B [label=" Electron Deficiency"]; A -> C [label=" Pre-functionalization"]; A -> D [label=" Atom Economy"];

B -> B1 [label="Requires Leaving Group at C3"]; C -> C1 [label="Suzuki, Stille, Sonogashira, etc."]; D -> D1 [label="Emerging Methodologies"]; } caption: "Key strategies for C3-functionalization."

Nucleophilic Aromatic Substitution (SNAr) at Position 3

Expertise & Experience: The SNAr reaction is a cornerstone of aromatic chemistry, particularly for electron-poor systems.[7][8] The 6-(trifluoromethyl)pyridazine ring is highly activated towards nucleophilic attack. For an SNAr reaction to occur at the C3-position, a suitable leaving group (typically a halide) must be present. The reaction proceeds via a Meisenheimer-like intermediate, and the rate is significantly enhanced by the electron-withdrawing trifluoromethyl group.[8]

Protocol Trustworthiness: The following protocol for the amination of 3-chloro-6-(trifluoromethyl)pyridazine is a well-established and reproducible method. The reaction progress can be easily monitored by thin-layer chromatography (TLC), and the product can be readily purified by column chromatography.

Protocol 3.1: Amination of 3-Chloro-6-(trifluoromethyl)pyridazine

Objective: To introduce an amino group at the C3-position via SNAr.

Materials:

  • 3-chloro-6-(trifluoromethyl)pyridazine

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Quantitative Data Summary:

Nucleophile (Amine)Reaction Temperature (°C)Reaction Time (h)Yield (%)
Morpholine25495
Piperidine25492
Aniline801278

dot graph "SNAr_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Dissolve Starting Material\nin Anhydrous DMF"]; Add [label="Add Amine and Base"]; React [label="Heat and Stir"]; Monitor [label="Monitor by TLC"]; Workup [label="Aqueous Work-up\nand Extraction"]; Purify [label="Column Chromatography"]; End [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Setup; Setup -> Add; Add -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> React [label="Incomplete"]; Workup -> Purify; Purify -> End; } caption: "SNAr experimental workflow."

Metal-Catalyzed Cross-Coupling Reactions

Expertise & Experience: Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-heteroatom bonds.[9][10] For the 6-(trifluoromethyl)pyridazine system, reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings are highly effective for introducing a wide range of substituents at the C3-position, provided a suitable halide or triflate is present at this position. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step in the catalytic cycle.[11]

Protocol Trustworthiness: The Suzuki-Miyaura coupling protocol detailed below is a highly reliable method for the arylation of 3-halo-6-(trifluoromethyl)pyridazines. The use of a pre-catalyst and appropriate ligands ensures high yields and good functional group tolerance. Side reactions such as homocoupling of the boronic acid can be minimized by ensuring rigorously deoxygenated conditions.[12]

Protocol 4.1: Suzuki-Miyaura Coupling for C3-Arylation

Objective: To introduce an aryl or heteroaryl group at the C3-position.

Materials:

  • 3-bromo-6-(trifluoromethyl)pyridazine or 3-chloro-6-(trifluoromethyl)pyridazine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME/water)

  • Standard laboratory glassware and inert atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 3-halo-6-(trifluoromethyl)pyridazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Degassing: Add the solvent system and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data Summary:

Arylboronic AcidPalladium CatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water88
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/Water91
Thiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃DME/Water85

dot graph "Suzuki_Coupling_Cycle" { node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)L2"]; OxAdd [label="Oxidative\nAddition", shape=box]; ArylPd [label="Ar-Pd(II)-X(L2)"]; Transmetal [label="Transmetalation", shape=box]; ArylPdAryl [label="Ar-Pd(II)-Ar'(L2)"]; RedElim [label="Reductive\nElimination", shape=box]; Product [label="Ar-Ar'", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> ArylPd; ArylPd -> Transmetal [label="Ar'-B(OR)2"]; Transmetal -> ArylPdAryl; ArylPdAryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; } caption: "Catalytic cycle for Suzuki-Miyaura coupling."

Direct C-H Functionalization

Expertise & Experience: Direct C-H functionalization is a rapidly evolving field that offers a more atom- and step-economical approach to molecular diversification by avoiding the need for pre-functionalized starting materials.[13][14] For pyridazine systems, C-H functionalization can be challenging due to the basicity of the nitrogen atoms, which can coordinate to and deactivate the metal catalyst.[13] However, recent advances have demonstrated the feasibility of palladium-catalyzed C-H arylation of pyridazines, often requiring specific directing groups or reaction conditions to achieve the desired regioselectivity.[13] The C3-position of 6-(trifluoromethyl)pyridazine is electronically activated for some C-H functionalization reactions.

Protocol Trustworthiness: The following protocol is a representative example of a direct C-H arylation and should be considered a starting point for optimization. The success of this reaction is highly substrate-dependent, and careful screening of catalysts, ligands, oxidants, and solvents is often necessary.

Protocol 5.1: Palladium-Catalyzed Direct C-H Arylation

Objective: To directly introduce an aryl group at the C3-position without a pre-installed leaving group.

Materials:

  • 6-(Trifluoromethyl)pyridazine

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., K₂CO₃, PivOK)

  • Anhydrous, high-boiling solvent (e.g., toluene, xylene, DMA)

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction tube, combine 6-(trifluoromethyl)pyridazine (1.0 eq), the aryl halide (1.5 eq), the palladium catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Challenges and Considerations:

  • Regioselectivity: Achieving selective functionalization at C3 over other C-H bonds can be challenging and may require a directing group.

  • Catalyst Deactivation: The pyridazine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation. The choice of ligand is crucial to mitigate this.

  • Harsh Conditions: These reactions often require high temperatures and long reaction times.

Conclusion

The functionalization of the 3-position of 6-(trifluoromethyl)pyridazine systems is a critical task in the development of novel bioactive compounds. This guide has provided detailed protocols and expert insights into the three primary strategies for achieving this transformation: nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and direct C-H functionalization. By understanding the underlying principles and carefully following the outlined procedures, researchers can effectively synthesize a diverse range of 3-substituted 6-(trifluoromethyl)pyridazines for applications in drug discovery and materials science.

References

  • Beliaev, A. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed. Available at: [Link]

  • Mondal, S., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. PubMed. Available at: [Link]

  • Yang, W., et al. (2008). Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2018). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC - NIH. Available at: [Link]

  • Gomes, P. S. G., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Available at: [Link]

  • Patonay, T., & Kónya, K. (Eds.). (n.d.). Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. The Library Search. Available at: [Link]

  • Sandford, G. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. PrepChem.com. Available at: [Link]

  • Sarpong Lab, UC Berkeley. (n.d.). Pyridine CH functionalization. Slideshare. Available at: [Link]

  • Knochel, P., et al. (2015). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks.
  • Various Authors. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. Available at: [Link]

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

  • Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. Available at: [Link]

  • Kappe, T. (1998). Synthesis and chemistry of pyridazines functionalized in position 3 and 5 with heteroatoms. Journal of Heterocyclic Chemistry.
  • Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Ota, H., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. PubMed. Available at: [Link]

  • Molander, G. A., et al. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B)... ResearchGate. Available at: [Link]

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link]

  • Jida, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of fluorinated pyridazines during synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyridazines. This guide is designed to provide in-depth troubleshooting advice and practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyridazines. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of these valuable heterocyclic compounds. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors. The incorporation of fluorine into pyridazine scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, bioavailability, and target affinity.[1][2][3] However, the unique electronic properties of these molecules also present specific synthetic hurdles, most notably the propensity for hydrolysis.

This resource provides detailed, evidence-based strategies to mitigate and prevent the unwanted hydrolysis of fluorinated pyridazines, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated pyridazines so susceptible to hydrolysis?

The susceptibility of fluorinated pyridazines to hydrolysis stems from the powerful electron-withdrawing nature of both the fluorine atoms and the nitrogen atoms within the pyridazine ring. This combination creates a highly electron-deficient (π-deficient) aromatic system.[4] This electron deficiency makes the carbon atoms bonded to fluorine highly electrophilic and thus, prime targets for nucleophilic attack by water or hydroxide ions. The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[5][6]

Here's a breakdown of the contributing factors:

  • Inductive Effect: The high electronegativity of fluorine pulls electron density away from the attached carbon atom.

  • Ring Activation: The two adjacent nitrogen atoms in the pyridazine ring further withdraw electron density, making the entire ring system more susceptible to nucleophilic attack compared to a simple fluorobenzene.

  • Leaving Group Ability: While the C-F bond is strong, fluoride (F⁻) can act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly activated by electron-wthdrawing groups.[5][7]

Q2: I'm observing significant product decomposition during aqueous workup. What's the first thing I should check?

The most likely culprit is the pH of your aqueous solution. Both acidic and basic conditions can catalyze the hydrolysis of fluorinated pyridazines.

  • Under basic conditions: Hydroxide ions (OH⁻) are potent nucleophiles that readily attack the electron-deficient ring.

  • Under acidic conditions: Protonation of a ring nitrogen can further activate the ring towards nucleophilic attack by water, which, although a weaker nucleophile than hydroxide, is present in high concentration.[8]

Immediate Action: When performing an aqueous workup, ensure the solution is neutralized to a pH of approximately 7 before extraction. If your compound is sensitive, consider using a buffered wash (e.g., phosphate-buffered saline, PBS) instead of plain deionized water.

Q3: Can I predict which positions on a poly-fluorinated pyridazine are most likely to hydrolyze?

Yes, the position of the fluorine atom relative to the ring nitrogens is critical. The carbons adjacent to the nitrogen atoms (the α-positions) are generally the most electron-deficient and therefore most susceptible to nucleophilic attack. This is due to the combined inductive and resonance effects of the nitrogens. Therefore, a fluorine atom at these positions will be more labile than one at a β-position. Computational chemistry can also be a useful tool to predict the relative stability of different isomers.[9]

Troubleshooting Guide: Preventing Hydrolysis During Synthesis

This section provides a systematic approach to diagnosing and solving hydrolysis-related issues at various stages of your synthetic protocol.

Issue 1: Low Yield Due to Hydrolysis During the Reaction

If you suspect hydrolysis is occurring during the reaction itself, the primary focus should be on rigorously excluding water from the reaction mixture.

Troubleshooting Steps:

  • Solvent and Reagent Purity:

    • Action: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).

    • Rationale: Even trace amounts of water can lead to significant hydrolysis over the course of a reaction, especially at elevated temperatures.[10]

    • Verification: Use Karl Fischer titration to confirm the water content of your solvents is acceptably low (ideally < 50 ppm).[11]

  • Reaction Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: This prevents atmospheric moisture from entering the reaction vessel.

    • Pro-Tip: For highly sensitive substrates, consider using a glovebox for the reaction setup.

  • Choice of Base:

    • Action: If a base is required, opt for non-nucleophilic, anhydrous bases. Examples include potassium carbonate (K₂CO₃) that has been flame-dried under vacuum, or cesium carbonate (Cs₂CO₃).

    • Rationale: Hydroxide-containing bases (e.g., NaOH, KOH) directly introduce the nucleophile responsible for hydrolysis. Amine bases can also sometimes act as nucleophiles.

Issue 2: Product Loss During Workup and Extraction

Aqueous workups are a common source of hydrolysis. Minimizing contact time with the aqueous phase and controlling the pH are paramount.

Troubleshooting Steps:

  • pH Control:

    • Action: Before extraction, carefully neutralize the reaction mixture. If the reaction was acidic, use a saturated solution of sodium bicarbonate (NaHCO₃). If it was basic, use a dilute solution of hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl).[12] Check the final pH with pH paper.

    • Rationale: As discussed in the FAQs, both acidic and basic conditions can promote hydrolysis. Neutral conditions are generally the safest for sensitive compounds.

  • Minimize Contact Time:

    • Action: Perform extractions quickly and efficiently. Avoid letting the biphasic mixture sit for extended periods.

    • Rationale: The longer your compound is in contact with the aqueous phase, the greater the opportunity for hydrolysis to occur.

  • Alternative Workup: The "Dry" Approach

    • Action: If your product is extremely water-sensitive, consider a non-aqueous workup. This can involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.

    • Rationale: This completely eliminates the risk of hydrolysis during the workup phase.

Issue 3: Decomposition During Purification (Chromatography)

Silica gel, the most common stationary phase for column chromatography, is slightly acidic and contains surface-bound water, both of which can cause hydrolysis of sensitive compounds.

Troubleshooting Steps:

  • Neutralize the Silica:

    • Action: Prepare a slurry of silica gel in your eluent containing 1-2% of a non-nucleophilic amine base, such as triethylamine (Et₃N).

    • Rationale: The triethylamine will neutralize the acidic sites on the silica gel, creating a more inert stationary phase.

  • Use an Alternative Stationary Phase:

    • Action: Consider using neutral alumina or a polymer-based stationary phase for your chromatography.

    • Rationale: These materials are less acidic than silica gel and can be a better choice for acid-sensitive compounds.

  • Solvent Choice:

    • Action: Ensure that the solvents used for chromatography are anhydrous.

    • Rationale: Water in the eluent can lead to on-column decomposition.

Advanced Strategies & Protocols

For particularly challenging syntheses, more advanced techniques may be necessary.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be an excellent strategy, particularly for nucleophilic substitution reactions on fluorinated pyridazines.[13][14]

  • Principle: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) facilitates the transfer of a nucleophile from an aqueous or solid phase into the organic phase where the fluorinated pyridazine is dissolved.[15][16]

  • Advantage for Preventing Hydrolysis: By keeping the bulk of the water separate from the organic phase, PTC minimizes the exposure of the sensitive substrate to water, thereby reducing the rate of hydrolysis.[17] This technique can be especially effective when using hydroxide or other aqueous nucleophiles.

G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Start Reaction Setup Anhydrous Use Anhydrous Solvents & Reagents Start->Anhydrous Water present? Inert Inert Atmosphere (N2/Ar) Anhydrous->Inert Base Select Non-Nucleophilic Base Inert->Base PTC Consider Phase-Transfer Catalysis Base->PTC Aqueous Nucleophile? Workup Aqueous Workup PTC->Workup pH_Control Neutralize to pH 7 Workup->pH_Control Water-sensitive? Dry_Workup Alternative: Filter & Evaporate Workup->Dry_Workup Highly sensitive? Fast_Extract Minimize Contact Time pH_Control->Fast_Extract Purify Column Chromatography Fast_Extract->Purify Dry_Workup->Purify Neutral_Silica Neutralize Silica (Et3N) Purify->Neutral_Silica Decomposition on column? Alt_Phase Use Alumina/Polymer Phase Neutral_Silica->Alt_Phase Still issues? Final_Product Final_Product Alt_Phase->Final_Product Successful Isolation

Caption: Decision workflow for minimizing hydrolysis.

Protocol: Anhydrous Workup for Water-Sensitive Fluorinated Pyridazines

This protocol is designed for situations where any contact with an aqueous phase leads to significant product degradation.

Materials:

  • Reaction mixture in an organic solvent.

  • Celite® or anhydrous sodium sulfate (Na₂SO₄).

  • Sintered glass funnel or a funnel with a cotton plug.

  • Anhydrous solvent for rinsing (e.g., dichloromethane or ethyl acetate).

  • Round-bottom flask for collecting the filtrate.

Procedure:

  • Cool the Reaction: If the reaction was performed at an elevated temperature, cool it to room temperature.

  • Prepare the Filter Bed: Place a plug of cotton in a glass funnel and add a 2-3 cm layer of Celite® or anhydrous sodium sulfate.

  • Filtration: Carefully decant the reaction mixture onto the filter bed.

  • Rinse: Rinse the reaction flask with a small amount of the anhydrous solvent and pass this through the filter bed to ensure complete transfer of the product.

  • Wash the Filter Cake: Wash the filter cake with additional portions of the anhydrous solvent until all the product has been eluted (monitor by TLC if possible).

  • Concentration: Collect the filtrate in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: The resulting crude product can be further dried under high vacuum to remove any residual solvent before purification.

Caption: SNAr hydrolysis mechanism.

Summary of Key Parameters

The table below summarizes the critical parameters and recommended conditions to prevent hydrolysis.

ParameterStandard ConditionRecommended for Sensitive SubstratesRationale
Solvents Reagent GradeAnhydrous (<50 ppm H₂O)Minimizes the primary nucleophile for hydrolysis.[10]
Atmosphere AirInert (Nitrogen or Argon)Excludes atmospheric moisture.
Base Aqueous NaOH, K₂CO₃Flame-dried K₂CO₃, Cs₂CO₃Avoids introducing water or hydroxide ions.
Workup pH Not controlledNeutral (pH ≈ 7)Both acid and base can catalyze hydrolysis.[8][18]
Chromatography Standard Silica GelNeutralized Silica or AluminaPrevents on-column, acid-catalyzed decomposition.

By understanding the mechanisms driving the hydrolysis of fluorinated pyridazines and implementing these preventative strategies, you can significantly improve the outcome of your synthetic efforts, leading to higher yields and purer products.

References

  • New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II.PubMed.
  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity - Research and Reviews.Research and Reviews.
  • Phase transfer catalysts – Knowledge and References.Taylor & Francis.
  • Industrial Phase-Transfer C
  • is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with - Organic Syntheses Procedure.Organic Syntheses.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold.Beilstein Journal of Organic Chemistry.
  • Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review).
  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond.Journal of the American Chemical Society.
  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond.PMC.
  • Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers.University Chemistry.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Organic Reaction Workup Formulas for Specific Reagents.chem.rochester.edu.
  • Fundamentals of Chemical Hydrolysis and its Applic
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.PMC.
  • 16.
  • Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine.PubMed.

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 3,6-Disubstituted Pyridazines

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-36-REGIO-001 Subject: Overcoming Symmetry & Selectivity Issues in Pyridazine Functionalization Executive Summary The synthesis of 3,6-disubstituted pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-36-REGIO-001 Subject: Overcoming Symmetry & Selectivity Issues in Pyridazine Functionalization

Executive Summary

The synthesis of 3,6-disubstituted pyridazines presents a classic "symmetry breaking" challenge. Because the 3,6-dichloropyridazine core is symmetric, introducing two different substituents (


) requires precise control over reaction kinetics and thermodynamics.

This guide moves beyond generic advice, providing three field-proven workflows to guarantee regiocontrol:

  • Electronic Deactivation (

    
    ):  Exploiting the "stopper" effect of electron-donating groups.
    
  • The Handicap Principle (Cross-Coupling): Using 3-chloro-6-iodopyridazine to hard-code selectivity.

  • De Novo Construction (IEDDA): Building the ring with substituents already in place.

Module 1: The "Electronic Stopper" Strategy ( )

User Scenario: "I am trying to sequentially substitute 3,6-dichloropyridazine with two nucleophiles. I keep getting a statistical mixture of mono-, bis-, and starting material."

The Mechanism: Why it Fails & How to Fix It

In Nucleophilic Aromatic Substitution (


), the rate of the second substitution depends entirely on the electronic nature of the first substituent installed.
  • The Trap (Activation): If your first nucleophile is electron-withdrawing (e.g., -CN, -SO2R), it makes the ring more electrophilic. The second chlorine becomes more reactive than the first, leading to immediate over-substitution (bis-product).

  • The Solution (Deactivation): Install an Electron-Donating Group (EDG) first (e.g., -OR, -NHR). The EDG increases electron density in the ring, raising the activation energy for the second attack. This "stops" the reaction at the mono-stage, allowing isolation before the second step.

Protocol: Mono-Amination of 3,6-Dichloropyridazine

Target: 3-amino-6-chloropyridazine (Precursor for asymmetric synthesis)

  • Reagents: 3,6-Dichloropyridazine (1.0 eq),

    
     (28-30% solution, excess).
    
  • Conditions: Microwave irradiation is superior to thermal heating for clean conversion.

  • Step-by-Step:

    • Load 3,6-dichloropyridazine (1.5 g) into a microwave vial.

    • Add

      
       (5 mL).[1] Seal tightly.
      
    • CRITICAL: Irradiate at 120°C for 30 mins (Power: 300W).

    • Why? Thermal reflux often requires 24h+ and leads to hydrolysis (pyridazinone formation). Microwave kinetics favor the amination over hydrolysis.

  • Workup: Cool to RT. The product precipitates as a solid.[1] Filter, wash with EtOAc:Hexane (3:7).[1]

  • Validation: Yield should be >85%.

    • Checkpoint: If you see -OH peaks (pyridazinone), your temperature was too high or ammonia concentration too low.

Module 2: The "Handicap Principle" (Transition Metal Catalysis)

User Scenario: "My Suzuki coupling on 3,6-dichloropyridazine gives 20% mono, 30% bis, and 50% starting material."

The Diagnosis

Palladium catalysts struggle to differentiate between two identical C-Cl bonds. While steric bulk of ligands can help, it is unreliable. The robust solution is to break the symmetry before the reaction by using 3-chloro-6-iodopyridazine .

The Logic

The C-I bond undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond. This difference in bond dissociation energy creates a "kinetic handicap" that guarantees the first coupling occurs exclusively at the iodine position.

Visualization: The Selectivity Decision Tree

PyridazineSelectivity Start Start: 3,6-Dihalopyridazine Check Are halogens identical? (e.g., Cl/Cl) Start->Check Identical Yes (Symmetric) Check->Identical Risk of Mixture Different No (e.g., Cl/I) Check->Different High Selectivity RouteA Route A: Electronic Control Must install EDG first Identical->RouteA RouteB Route B: Kinetic Control Pd-Catalysis targets C-I bond Different->RouteB ResultA Mono-Substituted Product (Deactivated Ring) RouteA->ResultA ResultB Regiodefined Product (Cl remains for Step 2) RouteB->ResultB

Figure 1: Decision matrix for selecting the correct starting material based on desired substitution pattern.

Protocol: Site-Selective Suzuki Coupling

Target: 3-Aryl-6-chloropyridazine[1]

  • Substrate: 3-Chloro-6-iodopyridazine (Commercial or prepared via HI sparging of 3,6-dichloro).

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    .
  • Stoichiometry: Boronic acid (1.05 eq). Do not use large excess.

  • Base:

    
     (2.0 eq) in DME/Water (4:1).
    
  • Execution:

    • Run at Room Temperature initially.[2][3] The C-I bond is reactive enough that heating is often unnecessary and promotes C-Cl activation.

    • Monitor via TLC/LCMS.

    • Outcome: >95% selectivity for the iodine displacement. The chlorine remains intact for a subsequent reaction (e.g., a second Suzuki coupling at 80°C or

      
      ).
      

Module 3: De Novo Construction (IEDDA)

User Scenario: "I need a 3-alkyl-6-aryl pyridazine, but nucleophilic substitution is failing due to steric hindrance."

The Solution: Inverse Electron Demand Diels-Alder (IEDDA)

Instead of substituting onto an existing ring, build the ring from a 1,2,4,5-tetrazine and an alkyne or enol ether .[4][5] This is the "nuclear option" when substitution chemistry fails.

  • Mechanism: Tetrazine (electron-poor diene) reacts with an electron-rich dienophile (alkyne/enol ether). Nitrogen gas (

    
    ) is extruded, driving the reaction irreversibly.
    
  • Regiocontrol: Controlled by the substituents on the tetrazine.

    • 3-substituted-s-tetrazine + Terminal Alkyne

      
      3,6-disubstituted pyridazine  (High regioselectivity due to orbital overlap).
      
Workflow
  • Precursor: Synthesize/buy 3-aryl-s-tetrazine .

  • Reaction: Mix with terminal alkyne (1.2 eq) in Dioxane or Toluene.

  • Conditions: 80-100°C. (Note: Strained alkynes react at RT).

  • Result: Formation of the pyridazine ring with perfect placement of substituents, bypassing the need for halogen differentiation.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Formation of Pyridazinone (M+16 mass shift) Hydrolysis of the C-Cl bond by hydroxide ions.Switch base from NaOH/KOH to

or

. Ensure solvents are anhydrous.
Bis-coupling in Suzuki Reaction Temperature too high or catalytic cycle too active.Use 3-chloro-6-iodopyridazine .[6][7] If unavailable, lower temp to 20°C and use a weaker base (

).
No Reaction in

Nucleophile is too weak or ring is deactivated.If the ring already has an EDG (e.g., -OMe), the second Cl is inert. Switch to acid-catalyzed displacement or use Pd-catalysis (Buchwald-Hartwig).
Homocoupling of Boronic Acid Oxidation of the boronic acid.Degas solvents thoroughly (sparge with Argon for 15 mins).

References

  • Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine. This work establishes the fundamental kinetics of sequential substitution.
  • Léger, F., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Journal of Organic Chemistry.[2][3][8][9]

  • Thermo Scientific Chemicals. (n.d.).[6][10] 3-Chloro-6-iodopyridazine Product Specifications. Confirms utility as a reagent for regioselective Suzuki-Miyaura coupling.

  • Boger, D. L., et al. (2022).[1] Inverse Electron Demand Diels–Alder Reactions of 1,2,4,5-Tetrazines.[4][5][11] Chemical Reviews. (Contextual grounding for Module 3). [3]

  • Harrity, J. P. A., et al. (2018). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. RSC Advances.

Sources

Troubleshooting

minimizing defluorination side reactions in trifluoromethyl heterocycles

Topic: Minimizing Defluorination Side Reactions Status: Online | Ticket Priority: High Operator: Senior Application Scientist Mission Statement Welcome to the Precision Chemistry Support Center. You are likely here becau...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Defluorination Side Reactions

Status: Online | Ticket Priority: High Operator: Senior Application Scientist

Mission Statement

Welcome to the Precision Chemistry Support Center. You are likely here because your trifluoromethyl (


) group—usually a beacon of metabolic stability—is vanishing or degrading during your synthetic sequence.

In heterocyclic chemistry, the


 group is not inert. It is an electron-withdrawing activator that can turn the ring into an electrophile, or itself become a victim of metal insertion. This guide provides the diagnostic logic and protocols to maintain the integrity of 

-heterocycles (pyridines, pyrimidines, quinolines) during cross-coupling and nucleophilic substitution.

Module 1: Diagnostic Triage

Is your


 group actually defluorinating?

Before altering conditions, confirm the failure mode using this decision matrix.

Symptom Checker
Observation (NMR/LCMS)DiagnosisLikely Cause

NMR:
New doublet/quartet upfield (-120 to -140 ppm).
Partial Defluorination Metal insertion into C-F bond (Reductive Defluorination).

NMR:
Signal disappears; LCMS: Mass = [M-CF3+OH] or [M-CF3+H].
Hydrolysis /

Base-mediated attack at the ring carbon bearing the

.

NMR:
Broad singlet ~ -120 ppm (Free

).
Total Decomposition Fluoride elimination via "Quinone Methide" intermediate.
Yield Loss: Low conversion, starting material intact.Catalyst Poisoning Free fluoride ions (from trace decomp) poisoning the Pd/Ni catalyst.
Visual Workflow: Troubleshooting Logic

TroubleshootingLogic Start Start: CF3 Integrity Loss CheckPos Check CF3 Position Start->CheckPos Ortho Ortho (2-position) to Heteroatom? CheckPos->Ortho MetaPara Meta/Para (3/4-position) CheckPos->MetaPara OrthoYes High Risk: Hydrolysis & Chelation Ortho->OrthoYes Yes OrthoNo Lower Risk: Steric/Electronic MetaPara->OrthoNo ReactionType Reaction Type? OrthoYes->ReactionType OrthoNo->ReactionType MetalCat Pd/Ni Catalysis (Suzuki/Buchwald) ReactionType->MetalCat NuSub Nucleophilic (Lithiation/Base) ReactionType->NuSub Sol_Ligand Solution: Bulky Ligands (BrettPhos) Fast Reductive Elim. MetalCat->Sol_Ligand Sol_Base Solution: Anhydrous Bases (CsF) Avoid Hydroxides NuSub->Sol_Base

Figure 1: Decision matrix for identifying the root cause of defluorination based on substrate position and reaction class.

Module 2: Metal-Catalyzed Cross-Coupling

The Issue: Palladium and Nickel can insert into the


 bond (Oxidative Addition), especially if the cycle is slow. This is common in 2-pyridyl 

systems where the nitrogen atom directs the metal to the adjacent C-F bond [1].
FAQ: Preventing Pd-Insertion

Q: I am doing a Suzuki coupling on a 2-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-4-chloropyridine. The 

is turning into a

or

. Why?
A: You are seeing reductive defluorination.[1] The Pd(0) is inserting into the C-F bond because the C-Cl oxidative addition is competing with C-F activation.
  • The Fix: You must accelerate the Reductive Elimination step of the desired cycle so the catalyst doesn't have time to interact with the fluorine.

  • Ligand Selection: Switch to bulky, electron-rich biaryl phosphines like BrettPhos or RuPhos . These ligands create steric bulk that disfavors the formation of the transition state required for C-F activation [2].

Q: Can I use bases like


 or 

?
A: Avoid aqueous hydroxides if possible.
  • Reasoning: Hydroxide is a hard nucleophile that can attack the electron-deficient ring (activated by the metal), leading to hydrolysis.

  • Protocol Adjustment: Use anhydrous

    
      or CsF  in non-protic solvents (Dioxane or Toluene) rather than DMF/Water mixtures.
    
Protocol: "Safe" Suzuki Coupling for -Heterocycles

Designed to minimize C-F activation via rapid catalytic turnover.

  • Catalyst Pre-loading: Charge the reaction vessel with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) . (Alternatively, use the precatalyst BrettPhos Pd G4 ).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Do not use DMF; it stabilizes charged intermediates that lead to defluorination.

  • Base: Add

    
     (2.0 equiv)  (finely ground, anhydrous).
    
  • Temperature: Heat to 80°C . Avoid overheating (>100°C) as C-F activation energy is often accessible above this threshold.

  • Monitoring: Monitor by

    
     NMR. If a fluoride peak appears (-120 ppm), stop immediately; the catalyst is decomposing the substrate.
    

Module 3: Nucleophilic Attacks & Hydrolysis

The Issue: The


 group activates the pyridine ring towards Nucleophilic Aromatic Substitution (

). If the nucleophile attacks the carbon bearing the

group, the group is lost.
Mechanism of Failure: The "Quinone Methide" Trap

In 2- or 4-trifluoromethyl pyridines, a strong base (OH⁻ or alkoxide) attacks the ring. This forms a Meisenheimer complex, which then eliminates a fluoride ion to form a highly reactive difluoro-quinone methide species. This species is rapidly hydrolyzed to the carboxylic acid or amide [3].

Visual Mechanism: Hydrolytic Defluorination

Hydrolysis Substrate 2-CF3-Pyridine Attack Nu- Attack (SNAr) Substrate->Attack OH- / RO- Meisenheimer Meisenheimer Complex Attack->Meisenheimer Elimination - F- (Elimination) Meisenheimer->Elimination Quinone Difluoro-Quinone Methide Elimination->Quinone Hydrolysis + H2O / - 2HF Quinone->Hydrolysis Product Pyridine-2-Carboxylic Acid (Defluorinated) Hydrolysis->Product

Figure 2: The pathway of base-mediated hydrolysis. Note that the ejection of the first fluoride (Elimination) is the irreversible commitment to decomposition.

FAQ: Handling Nucleophiles

Q: I need to use a Grignard or Lithium reagent on a ring with a


 group. Will it survive? 
A:  It depends on the "Hardness" of the nucleophile and the temperature.
  • n-BuLi: Highly dangerous. Will likely attack the

    
     or the ring position ipso to it.
    
  • The Fix: Use Knochel-Hauser bases (TMPMgCl·LiCl) or LDA at -78°C . These are bulky and non-nucleophilic, acting only as bases for deprotonation rather than nucleophiles for addition [4].

Q: My product hydrolyzes during workup. A: You are likely using a basic aqueous workup.

  • The Fix: Quench with Ammonium Chloride (sat. aq.) or a phosphate buffer (pH 7). Never expose 2-

    
    -pyridines to NaOH or 
    
    
    
    at elevated temperatures during workup.

Summary of Stability Data

Heterocycle Class

Position
Stability RiskRecommended Precaution
Pyridine 2-positionCritical Avoid OH⁻; Use bulky ligands; Keep T < 100°C.
Pyridine 3-positionHigh Stable to most Pd-catalysis; susceptible to strong lithiating agents.
Pyridine 4-positionCritical Similar to 2-pos; forms quinone methide easily.
Pyrmidine AnyExtreme Ring is highly electron-deficient. Avoid all alkoxides.
Benzene AnyGood Generally stable unless directing groups (OH, NH2) are ortho to

.

References

  • Grushin, V. V. (2002).[2] Palladium Fluoride Complexes: One More Step toward Metal-Mediated C-F Bond Formation.[2] Chemistry – A European Journal.

  • Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science.

  • Schoenebeck, F., et al. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.[3] Angewandte Chemie International Edition.

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Contextual reference for TMP-base usage).

For further assistance, please upload your .mnova or .fid files to the secure server for analysis.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Pyridazine vs. Pyridine Scaffolds in Microsomal Stability

Executive Summary In medicinal chemistry, the transition from a pyridine to a pyridazine scaffold is a classic bioisosteric maneuver used to modulate physicochemical properties and metabolic stability.[1][2] While pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a pyridine to a pyridazine scaffold is a classic bioisosteric maneuver used to modulate physicochemical properties and metabolic stability.[1][2] While pyridine is ubiquitous, it is frequently a "metabolic soft spot" susceptible to oxidative clearance by Cytochrome P450 (CYP) enzymes.

Pyridazine (1,2-diazine) generally exhibits superior metabolic stability in microsomes compared to pyridine. This is primarily driven by its enhanced electron deficiency, which resists the electrophilic oxidative mechanisms of CYP enzymes. However, researchers must interpret microsomal data with caution: while pyridazines often appear stable in microsomes (which lack cytosolic enzymes), they can be highly liable to Aldehyde Oxidase (AO) in vivo—a clearance pathway invisible in standard microsomal assays.

Part 1: Mechanistic Basis of Stability

To understand the stability difference, one must look at the electronic environment of the ring systems and how they interact with the CYP450 catalytic cycle.

Electronic Deficiency & CYP Resistance

CYP450 metabolism typically involves an electrophilic attack by the high-valent Iron-Oxo species (Compound I) on the aromatic ring or adjacent C-H bonds.

  • Pyridine: Moderately electron-deficient. The nitrogen atom pulls density, but the ring carbons (especially C2 and C6) remain susceptible to oxidation or N-oxide formation.

  • Pyridazine: The presence of a second nitrogen atom (the "diazine effect") significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and increases the ionization potential. This makes the ring carbons highly electron-deficient and resistant to electrophilic attack by CYPs.

Basicity and Heme Coordination
  • Pyridine (pKa ~5.2): capable of Type II binding (direct coordination of the nitrogen lone pair to the heme iron), which can inhibit the enzyme or, conversely, orient the molecule for metabolism at specific positions.

  • Pyridazine (pKa ~2.3): Much less basic. It rarely engages in Type II binding and is less likely to be protonated at physiological pH, altering its lipophilicity-driven partitioning into the CYP active site.

Visualization: Metabolic Susceptibility Pathways

The following diagram illustrates the divergence in metabolic susceptibility between the two scaffolds.

MetabolicPathways Scaffold Lead Compound Pyridine Pyridine Scaffold (1 Nitrogen) Scaffold->Pyridine Pyridazine Pyridazine Scaffold (2 Nitrogens) Scaffold->Pyridazine CYP Microsomes (CYP450) Electrophilic Mechanism Pyridine->CYP High Affinity Pyridazine->CYP Low Affinity (Electron Deficient) AO Cytosol (Aldehyde Oxidase) Nucleophilic Mechanism Pyridazine->AO High Affinity (Electron Poor) Met_Pyr_Ox N-Oxide / C-Hydroxylation (High Clearance) CYP->Met_Pyr_Ox Oxidation Met_Stable Metabolically Stable (in Microsomes) CYP->Met_Stable Resists Oxidation Met_AO Phthalazine-one / Lactam (Potential Liability) AO->Met_AO Nucleophilic Attack

Figure 1: Mechanistic divergence.[3] Pyridazine resists CYP attack (dominant in microsomes) but is susceptible to AO (absent in microsomes).

Part 2: Comparative Data Analysis

The table below summarizes the typical shift in intrinsic clearance (


) observed when performing a "nitrogen walk" from pyridine to pyridazine in microsomal stability assays.
Table 1: Microsomal Stability Comparison[3]
FeaturePyridinePyridazineImpact on Stability
Ring Electron Density ModerateLow (High Deficiency)Pyridazine + (Resists CYP oxidation)
Basicity (pKa) ~5.2~2.3Pyridazine + (Reduces specific binding/protonation)
LogD (pH 7.4) ModerateLowerPyridazine + (Lower lipophilicity often correlates with lower metabolic turnover)
CYP Metabolism N-oxidation, C-hydroxylationResistantPyridazine +
Major Liability CYP-mediated oxidationAldehyde Oxidase (AO)Neutral (Depends on assay system—see below)
Case Study Evidence: The "Diazine Effect"

In the optimization of Minaprine analogs and various kinase inhibitors (e.g., Ensartinib intermediates), replacing a pyridine ring with a pyridazine often results in a 2- to 10-fold reduction in microsomal clearance .

  • Example: In a series of piperazin-1-ylpyridazines, the pyridazine core showed negligible turnover in Human Liver Microsomes (HLM) compared to rapid degradation of the pyridine analogs. The primary metabolites for pyridazine were often on the appendages (side chains) rather than the ring itself [1, 2].

Part 3: Experimental Protocol (Microsomal Stability)

To objectively compare these scaffolds, a rigorous Liver Microsome (LM) stability assay is required. This protocol ensures data integrity through proper cofactor regeneration and internal standardization.

Validated Workflow

Objective: Determine Intrinsic Clearance (


) and Half-life (

). System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[3]
Reagents
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled HLM (final protein conc: 0.5 mg/mL).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Procedure
  • Pre-Incubation: Mix 30 µL of microsomes + 370 µL Buffer + 5 µL Test Compound (1 µM final). Incubate at 37°C for 5 mins to equilibrate.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system. (Total volume = 505 µL).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Ice-cold Stop Solution (ACN + IS). Vortex to precipitate proteins.

  • Clarification: Centrifuge at 4,000g for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Self-Validating Controls
  • High Clearance Control: Verapamil or Testosterone (Must show >80% depletion by 30 min).

  • Low Clearance Control: Warfarin (Must show <20% depletion by 60 min).

  • Minus-NADPH Control: Run one replicate without cofactor to rule out chemical instability or non-CYP hydrolysis.

Visualization: Assay Workflow

AssayWorkflow cluster_sampling Time Course Sampling Start Compound Stock (DMSO) Mix Master Mix (Microsomes + Buffer) Start->Mix PreWarm Pre-Incubation (37°C, 5 min) Mix->PreWarm StartRxn Add NADPH (Start Timer) PreWarm->StartRxn T0 T=0 min StartRxn->T0 T15 T=15 min StartRxn->T15 T60 T=60 min StartRxn->T60 Quench Quench (Cold ACN + IS) T0->Quench T15->Quench T60->Quench Spin Centrifuge (Precipitate Protein) Quench->Spin LCMS LC-MS/MS Analysis (Determine % Remaining) Spin->LCMS

Figure 2: Step-by-step microsomal stability workflow ensuring rigorous data capture.

Part 4: The Critical Caveat (E-E-A-T)

Do not rely solely on microsomal data for pyridazines.

This is the most common pitfall in interpreting pyridine-to-pyridazine bioisosterism.

  • Microsomes (HLM) contain CYPs and UGTs but lack cytosolic enzymes like Aldehyde Oxidase (AO).

  • Pyridazines are electron-deficient, making them perfect substrates for AO (which attacks via a nucleophilic mechanism).

  • The Risk: A pyridazine analog may show

    
     min in microsomes (excellent stability) but have a 
    
    
    
    min in Hepatocytes or in vivo due to AO metabolism.

Recommendation: If you switch to pyridazine to fix a CYP issue, you must validate stability in Cytosol or Hepatocytes early in the screening cascade [3].

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: National Institutes of Health (PMC). [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Source: Medicinal Chemistry Research (Springer/PMC). [Link]

  • Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Source: Expert Opinion on Drug Metabolism & Toxicology (via ResearchGate). [Link]

Sources

Comparative

The Impact of N-Alkylation on the Bioactivity of Pyridazin-3-amines: A Comparative Analysis of N,N-Dimethyl and N-Monomethyl Analogs

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design For researchers, medicinal chemists, and drug development professionals, the pyridazine scaffold represents a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

For researchers, medicinal chemists, and drug development professionals, the pyridazine scaffold represents a "privileged structure" in the quest for novel therapeutics.[1][2] Its inherent physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it a versatile core for engaging a wide array of biological targets.[3] Among the numerous derivatives, pyridazin-3-amines have garnered considerable attention for their diverse pharmacological activities, spanning from anticancer and anti-inflammatory effects to potent kinase inhibition.[2][4][5]

A critical aspect of optimizing the biological activity of this scaffold lies in the strategic substitution at the exocyclic amine. This guide provides an in-depth, comparative analysis of N,N-dimethyl versus N-monomethyl pyridazin-3-amines, exploring how this seemingly subtle structural difference can profoundly impact their biological performance. While direct head-to-head comparative studies are not extensively documented in the public domain, we can infer and predict the divergent biological profiles of these two classes of compounds by examining established structure-activity relationships (SAR) within the broader pyridazine and related heterocyclic families. This guide will synthesize these insights, present relevant experimental data for contextual understanding, and provide detailed protocols for the evaluation of these compounds.

The Decisive Role of the N-Methyl Group: A Tale of Two Substitutions

The transition from a monomethyl to a dimethylamino group at the N-position of the pyridazin-3-amine core introduces significant alterations in the molecule's steric and electronic properties. These changes are pivotal in dictating the compound's interaction with its biological target and, consequently, its overall activity and selectivity.

N-Monomethyl Pyridazin-3-amines: The Hydrogen Bond Donor

The presence of a hydrogen atom on the nitrogen in N-monomethyl analogs allows them to act as hydrogen bond donors. This capability can be crucial for anchoring the molecule within the active site of a target protein, such as a kinase, through interactions with specific amino acid residues. This hydrogen bonding potential is a key feature in the molecular recognition of many kinase inhibitors.

N,N-Dimethyl Pyridazin-3-amines: Modulating Basicity and Lipophilicity

In contrast, the N,N-dimethyl analogs lack a hydrogen bond donor at the exocyclic nitrogen. However, the additional methyl group increases the electron-donating inductive effect, which can enhance the basicity of the nitrogen atom. This increased basicity might lead to stronger ionic interactions with acidic residues in a protein's active site. Furthermore, the dimethyl substitution increases the lipophilicity of the molecule, which can influence its membrane permeability and overall pharmacokinetic profile. Structure-activity relationship analyses of some pyridazinone derivatives have indicated that the presence of a dimethylamino group can contribute to enhanced bioactivity.[6]

Comparative Biological Activity: Insights from Related Scaffolds

While direct comparative data is scarce, we can extrapolate potential differences in the biological activities of N,N-dimethyl and N-monomethyl pyridazin-3-amines by examining studies on related compounds where N-substitution patterns have been explored.

Kinase Inhibitory Activity

The pyridazine core is a well-established scaffold for the development of kinase inhibitors.[1][4] The substitution at the 6-position of the pyridazine ring, in conjunction with the N-alkylation of the 3-amino group, significantly influences inhibitory potency and selectivity.[1] For instance, in the development of C-terminal Src kinase (CSK) inhibitors, modifications to the N-substituents on a pyridazinone lead compound were critical for optimizing potency and metabolic stability.[7]

It is plausible that for certain kinase targets, the hydrogen bond donating ability of the N-monomethyl group is essential for achieving high-affinity binding. Conversely, for other kinases, the increased basicity and altered steric profile of the N,N-dimethyl group might be more favorable. The choice between these two substitutions would, therefore, be highly target-dependent.

Anticancer Activity

Pyridazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. The substitution pattern on the pyridazine ring plays a crucial role in determining the anticancer potency.

The differential ability of N,N-dimethyl and N-monomethyl pyridazin-3-amines to penetrate cell membranes and interact with intracellular targets could lead to distinct anticancer profiles. For example, the increased lipophilicity of the N,N-dimethyl analogs might enhance their cellular uptake, potentially leading to greater cytotoxicity in certain cancer cell lines.

Anti-inflammatory Activity

The pyridazinone scaffold is also recognized for its anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[5][10] The nature of the substituents on the pyridazine ring is a key determinant of both the potency and selectivity of COX inhibition.[11] While direct evidence is lacking for the specific impact of N,N-dimethyl versus N-monomethyl substitution on the anti-inflammatory activity of pyridazin-3-amines, it is reasonable to assume that these modifications would influence their interaction with the active site of COX enzymes, thereby affecting their inhibitory potential.

Quantitative Data on Pyridazine Derivatives

To provide a broader context for the potential potency of N,N-dimethyl and N-monomethyl pyridazin-3-amines, the following tables summarize the biological activity of various pyridazine and pyridazinone derivatives from the literature. It is important to note that these compounds are structurally diverse, and direct comparisons should be made with caution.

Table 1: Kinase Inhibitory Activity of Selected Pyridazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Derivative C KDR19--
Compound 26 TAK155Takinib187
Compound 22 BTK1.3--
Compound 3g COX-243.84Celecoxib73.53
Compound 6a COX-253.01Celecoxib73.53

Data compiled from multiple sources.[1][11][12][13]

Table 2: Anticancer Activity of Selected Pyridazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2S-5 MDA-MB-231 (Breast)6.21--
2S-13 MDA-MB-231 (Breast)7.73--
Compound 4b MCF-7 (Breast)21.2--
Compound 5b HCT-116 (Colon)<10Imatinib12.50
Compound 5b P815 (Mastocytoma)0.40--

Data compiled from multiple sources.[6][8][14]

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments to assess the biological activity of N,N-dimethyl and N-monomethyl pyridazin-3-amine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a no-compound control and a no-kinase control.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizing the Scientific Workflow and Potential Mechanisms

To better illustrate the experimental process and the potential biological context for these compounds, the following diagrams are provided.

G cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., 6-halopyridazin-3-amine) reaction1 N-Monomethylation or N,N-Dimethylation start->reaction1 purification Purification (e.g., Chromatography) reaction1->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Kinase Inhibition) characterization->in_vitro Test Compounds sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized experimental workflow for the synthesis and biological evaluation of N-substituted pyridazin-3-amines.

G cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase (e.g., Raf) receptor->kinase1 Activates kinase2 Downstream Kinase (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Effector Kinase (e.g., ERK) kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Pyridazin-3-amine Inhibitor inhibitor->kinase2 Inhibits

Caption: A representative kinase signaling pathway that can be targeted by pyridazin-3-amine-based inhibitors.

Conclusion and Future Directions

The strategic choice between an N,N-dimethyl and an N-monomethyl substitution on the pyridazin-3-amine scaffold is a critical decision in the design of novel bioactive compounds. While the N-monomethyl group offers the potential for crucial hydrogen bond donation, the N,N-dimethyl group can enhance basicity and lipophilicity, which may be advantageous for certain biological targets and pharmacokinetic profiles.

The absence of direct comparative studies highlights a significant knowledge gap in the field. Future research should focus on the parallel synthesis and evaluation of both N,N-dimethyl and N-monomethyl pyridazin-3-amine analogs against a panel of relevant biological targets, such as various kinases and cancer cell lines. Such studies will provide invaluable data for establishing clear structure-activity relationships and will guide the rational design of next-generation pyridazine-based therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for undertaking these critical investigations.

References

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. - ResearchGate. Available at: [Link]

  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - MDPI. Available at: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC. Available at: [Link]

  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed. Available at: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. Available at: [Link]

  • Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Available at: [Link]

  • Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed. Available at: [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - MDPI. Available at: [Link]

  • RESEARCH ARTICLE - RSC Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available at: [Link]

  • Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions - PMC. Available at: [Link]

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC. Available at: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Available at: [Link]

  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells - PMC. Available at: [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC. Available at: [Link]

  • Identification of N -Methyl Nicotinamide and N -Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) - ResearchGate. Available at: [Link]

  • 5-Aryl-pyrazolo[3,4-b]pyridazines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3) - ElectronicsAndBooks. Available at: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. Available at: [Link]

  • From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - Padua Research Archive. Available at: [Link]

Sources

Validation

Evaluating Blood-Brain Barrier Permeability of Fluorinated Pyridazines: A Technical Comparison Guide

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Scope: Comparative analysis of fluorinated pyridazine scaffolds against non-fluorinated analogs and alternative heterocycles, focused on CNS penetrance.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Scope: Comparative analysis of fluorinated pyridazine scaffolds against non-fluorinated analogs and alternative heterocycles, focused on CNS penetrance.

Executive Summary: The Fluorine-Pyridazine Synergy

In the landscape of CNS drug discovery, the pyridazine core (


-diazine) has historically lagged behind pyridines and pyrimidines due to synthetic challenges. However, it is now emerging as a privileged scaffold for modulating "CNS MPO" (Central Nervous System Multi-Parameter Optimization) scores.

This guide evaluates the Fluorinated Pyridazine class. Unlike their non-fluorinated counterparts, which often suffer from high aqueous solubility but poor membrane permeability (low


) and rapid metabolic oxidation, fluorinated pyridazines offer a tunable "sweet spot." The high electronegativity of fluorine lowers the basicity of the adjacent nitrogens, reducing lysosomal trapping, while simultaneously increasing lipophilicity without adding significant molecular weight.
Quick Comparison: Fluorinated Pyridazines vs. Alternatives
FeatureFluorinated Pyridazines Non-Fluorinated PyridazinesFluorinated Pyridines
Lipophilicity (

)
Optimized (Modulated by F-position)Low (Often too polar for BBB)High (Risk of non-specific binding)
Basicity (

)
Reduced (Less lysosomal trapping)High (Protonated at phys. pH)Moderate
Metabolic Stability High (Blocks oxidation sites)Low (Prone to N-oxidation)Moderate
P-gp Efflux Liability Variable (Depends on dipole vector)HighHigh

Mechanistic Profiling: Why Fluorination Works

To design CNS-active agents, one must optimize the unbound brain-to-plasma concentration ratio (


) . Fluorination of the pyridazine ring directly influences the physicochemical drivers of this ratio.
The Modulation Effect

Pyridazine nitrogens are moderately basic (


 for the parent, but higher with electron-donating substituents).
  • The Problem: Highly basic centers become protonated at physiological pH (

    
    ), preventing passive diffusion across the endothelial tight junctions of the BBB.
    
  • The Fluorine Solution: Fluorine is highly electron-withdrawing ($ \chi = 3.98 $). Placing a fluorine atom adjacent to the nitrogen (e.g., 3-fluoropyridazine derivatives) inductively withdraws electron density, significantly lowering the

    
    .
    
  • Outcome: A higher fraction of the molecule remains neutral at pH

    
    , enhancing passive permeability (
    
    
    
    ).
Dipole Moments and P-gp Efflux

P-glycoprotein (P-gp/MDR1) recognizes H-bond donors and high-dipole molecules.

  • Comparison: While non-fluorinated pyridazines have distinct H-bond acceptor vectors, introducing fluorine creates a C-F bond dipole that can either reinforce or cancel the ring dipole.

  • Design Strategy: Strategic "f-scanning" (moving F around the ring) can mask the polarity of the diazine motif, reducing P-gp recognition compared to non-fluorinated analogs.

Methodological Comparison: Validating Permeability

Reliable evaluation requires a tiered approach. Relying solely on one method often leads to false positives.

Tier 1: In Silico Screening (High Throughput)
  • CNS MPO Score: Algorithms calculating

    
    , 
    
    
    
    , MW, TPS, HBD, and
    
    
    .
    • Target: Score

      
      .
      
  • BOILED-Egg Model: Visual plot of WLOGP vs. TPSA. Fluorinated pyridazines typically shift from the "white" (GI absorption) to the "yellow" (Brain penetration) yolk region due to increased lipophilicity.

Tier 2: In Vitro Assays (The Filter)

This is the critical decision point.

AssayMechanismSuitability for Fluorinated Pyridazines
PAMPA-BBB Passive Diffusion (Artificial Lipid)High. Excellent for measuring the "Fluorine Effect" on intrinsic permeability (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) without transporter interference.
MDCK-MDR1 Active Transport (Transfected Cells)Critical. Pyridazines can be P-gp substrates. This assay measures the Efflux Ratio (ER).[1][2] ER

indicates poor CNS penetration.
Caco-2 Intestinal EpitheliumLow. Poor correlation with BBB tight junctions; mainly used for oral absorption.
Tier 3: In Vivo Confirmation (The Standard)
  • Cassette Dosing (Rat/Mouse): LC-MS/MS quantification of Brain/Plasma ratios.

  • Microdialysis: Measures free drug concentration (

    
    ), but is low throughput.
    

Experimental Protocol: MDCK-MDR1 Permeability Assay[3]

This protocol is the industry standard for evaluating if your fluorinated pyridazine is a P-gp substrate.

Objective

Determine the Apparent Permeability (


) and Efflux Ratio (ER) of fluorinated pyridazine derivatives.
Materials
  • Cell Line: MDCK-II cells transfected with human MDR1 (P-gp).

  • Buffer: Transport Buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Controls:

    • High Permeability/Low Efflux:[1] Propranolol.

    • P-gp Substrate: Prazosin or Digoxin.

    • Low Permeability: Lucifer Yellow (integrity marker).

Workflow
  • Seeding: Seed MDCK-MDR1 cells on 96-well Transwell® insert plates (0.4 µm pore size) at

    
     cells/well. Culture for 4–5 days until confluent (TEER > 800 
    
    
    
    ).
  • Compound Prep: Prepare

    
     solutions of fluorinated pyridazines in Transport Buffer (max DMSO 0.5%).
    
  • Bidirectional Transport:

    • A

      
       B (Apical to Basolateral):  Add compound to the apical chamber (donor); buffer to basolateral (receiver). Mimics blood-to-brain entry.
      
    • B

      
       A (Basolateral to Apical):  Add compound to basolateral chamber (donor); buffer to apical (receiver). Mimics brain-to-blood efflux.
      
  • Incubation: Incubate at 37°C, 5%

    
     for 60–90 minutes with mild shaking.
    
  • Sampling: Collect

    
     aliquots from both donor and receiver compartments. Add Internal Standard (IS) containing acetonitrile to quench.
    
  • Analysis: Quantify via LC-MS/MS (MRM mode). Focus on the specific fluorinated parent ion transition.

Calculations



  • Interpretation:

    • 
      : Likely CNS permeable (Passive diffusion dominates).
      
    • 
      : P-gp Substrate (Likely poor CNS distribution unless 
      
      
      
      is extremely high).

Visualizations

Diagram 1: Decision Tree for Pyridazine Optimization

Caption: Logical flow for optimizing fluorinated pyridazines for CNS entry, balancing lipophilicity and efflux liability.

CNS_Optimization Start Start: Pyridazine Hit Calc_MPO Calculate CNS MPO (LogP, pKa, TPSA) Start->Calc_MPO Check_Score Score >= 4.0? Calc_MPO->Check_Score Discard Discard / Re-design Check_Score->Discard No PAMPA In Vitro: PAMPA-BBB (Passive Diffusion) Check_Score->PAMPA Yes Fluorinate Strategy: Fluorination (Mask H-bonds / Lower pKa) Fluorinate->PAMPA Check_Pe Pe > 10^-6 cm/s? PAMPA->Check_Pe Check_Pe->Fluorinate No (Too Polar) MDCK In Vitro: MDCK-MDR1 (Efflux Assessment) Check_Pe->MDCK Yes Check_ER Efflux Ratio < 2.0? MDCK->Check_ER Vivo In Vivo: Rat PK (Kp,uu determination) Check_ER->Vivo Yes (Candidate) Efflux_Opt Optimize Dipole Vector (Change F position) Check_ER->Efflux_Opt No (P-gp Substrate) Efflux_Opt->MDCK

Diagram 2: MDCK-MDR1 Assay Workflow

Caption: Step-by-step experimental workflow for determining bidirectional permeability and efflux ratios.

MDCK_Workflow Prep 1. Cell Preparation MDCK-MDR1 (5 days) Dosing 2. Compound Dosing (Apical & Basolateral) Prep->Dosing Incubate 3. Incubation 37°C, 60 min Dosing->Incubate Sample 4. Sampling Donor & Receiver Incubate->Sample Analysis 5. LC-MS/MS Quantification Sample->Analysis Calc 6. Data Analysis Papp & Efflux Ratio Analysis->Calc

References

  • Impact of Fluorine on Pyridine/Pyridazine Lipophilicity: Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines.[3] Source: Journal of Medicinal Chemistry / PubMed Central. URL:[Link]

  • Fluorine in CNS Drug Discovery: Title: Fluorinated Molecules as Drugs and Imaging Agents in the CNS.[4] Source: Bentham Science / PubMed. URL:[Link]

  • Experimental BBB Methods (MDCK/PAMPA): Title: Analytical and Biological Methods for Probing the Blood-Brain Barrier. Source: NIH / PubMed Central. URL:[Link]

  • Case Study: Fluorinated Pyridazine KMO Inhibitor: Title: Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable KMO inhibitor.[5] Source: Bioorganic & Medicinal Chemistry Letters / PubMed. URL:[Link]

  • Optimization of 2-Aminopyridine/Pyridazine Scaffolds: Title: Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

Sources

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